2-Imidazolidone hemihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazolidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121325-67-5 | |
| Record name | 121325-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Imidazolidone hemihydrate CAS number and properties
An In-depth Technical Guide to 2-Imidazolidone Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a key building block in drug development.
Core Properties and Identification
This compound is the hydrated form of 2-imidazolidone, also known as ethyleneurea. It is a white to pale yellow crystalline solid.[1] Its primary utility stems from its role as a pharmaceutical intermediate and a highly effective formaldehyde scavenger.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 121325-67-5[1][3] |
| Molecular Formula | C₃H₆N₂O · 0.5H₂O[3] |
| Synonyms | 2-Imidazolidinone hemihydrate, N,N'-Ethyleneurea hemihydrate[1][3] |
| InChI Key | KPRJGGOOWATRNT-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 95.10 g/mol [3] |
| Appearance | White to pale yellow adhering crystals[1] |
| Melting Point | 58 °C[3] |
| Boiling Point | 335.5 °C (anhydrous substance)[3][4] |
| Solubility in Water | 950 g/L at 20 °C[1] |
| Density | 1.3 g/cm³ at 20 °C[3] |
| pH | 9 - 11 (100 g/L aqueous solution at 20 °C)[3][4] |
| Vapor Pressure | <24 hPa at 20 °C[3] |
| Flash Point | 265 °C[3] |
Applications in Drug Development and Industry
2-Imidazolidone serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is a foundational component for several antibiotics, including Mezlocillin and Azlocillin, and is used in the preparation of anti-schistosomiasis drugs.[5][6][7]
While the 2-imidazolidinone core structure is present in pharmacologically active molecules, it is important to note that the high-affinity interactions with specific biological targets, such as serotonin and adrenergic receptors, are associated with complex derivatives, not the parent 2-imidazolidone molecule itself.[1][5][6] These derivatives are specifically designed to fit into the binding pockets of these receptors. Therefore, a specific signaling pathway for this compound is not applicable.
Beyond pharmaceuticals, its primary industrial application is as a formaldehyde scavenger. It efficiently reacts with free formaldehyde in various materials like textiles, resins, adhesives, and coatings to reduce harmful emissions.[5][8]
Experimental Protocols
Synthesis and Purification
The synthesis of 2-imidazolidone typically involves the condensation reaction of ethylenediamine with a carbonyl-containing compound like urea or dimethyl carbonate.[8][9] The hemihydrate form is obtained through crystallization from aqueous solutions.
Protocol 1: Synthesis of 2-Imidazolidone (Anhydrous)
This protocol is adapted from a method using ethylenediamine and dimethyl carbonate.[3] The subsequent purification and crystallization from water would yield the hemihydrate.
-
Materials: Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), 30% sodium methoxide in methanol (0.025 mol).
-
Procedure:
-
Charge a reaction vessel with all reactants under a nitrogen purge at room temperature (23 °C).
-
Mix the components. An exotherm will be observed, with the temperature rising to approximately 55 °C.
-
After one hour, increase the temperature to 90 °C and maintain at reflux for two hours.
-
Cool the reaction mixture, which will result in the formation of a white solid.
-
Filter the product and wash with toluene.
-
-
Yield: Approximately 90%.[3]
Protocol 2: Purification of Crude 2-Imidazolidone
This protocol uses an ion-exchange resin to purify crude 2-imidazolidone (ethylene urea).[10]
-
Materials: Crude 2-imidazolidone, deionized water, polystyrene sulphonic acid cation active base exchange resin.
-
Procedure:
-
Prepare a 40% to 70% by weight aqueous solution of the crude 2-imidazolidone.
-
Add the ion-exchange resin (approximately 2% by weight of the solution).
-
Stir the mixture for 0.5 to 4 hours at a temperature between 25 °C and 90 °C.
-
Cool the solution to 25 °C and remove the resin by filtration.
-
Remove the water from the purified solution by distillation at reduced pressure, not exceeding 135 °C, to obtain a clear melt.
-
Cool the melt to form a crystalline mass, which is the purified 2-imidazolidone. The hemihydrate can be ensured by controlling the final water content.
-
Caption: Experimental workflow for the synthesis and purification of 2-imidazolidone.
Analytical Methods
Characterization and quality control of this compound involve several standard analytical techniques.
-
¹³C-NMR Spectroscopy: Used to confirm the chemical structure of the imidazolidinone ring. The purity of synthesized batches can be assessed using this method.[3]
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, notably the characteristic carbonyl (C=O) and N-H stretches of the cyclic urea structure.
-
Karl Fischer Titration: Employed to accurately determine the water content, which is critical for confirming the hemihydrate state.[3]
-
High-Performance Liquid Chromatography (HPLC): A method for determining the purity of 2-imidazolidone. It can also be used for quantitative analysis in various matrices.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used as a confirmation method for the presence and quantification of 2-imidazolidone, particularly at trace levels in complex samples like foodstuffs.[11]
Caption: Logical workflow for the analytical characterization of 2-imidazolidone.
References
- 1. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 8. 2-Imidazolidinone [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. US2993906A - Purification of imidazolidones - Google Patents [patents.google.com]
- 11. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Imidazolidone Hemihydrate from Ethylenediamine and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-imidazolidone hemihydrate, a valuable intermediate in the pharmaceutical and chemical industries. The process involves a two-step approach: the initial synthesis of anhydrous 2-imidazolidone from the cost-effective and readily available starting materials, ethylenediamine and urea, followed by a controlled hydration process to yield the hemihydrate. This document details the experimental protocols, presents key quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Synthesis of Anhydrous 2-Imidazolidone
The primary synthesis route involves the direct condensation of ethylenediamine and urea. This method is advantageous due to its use of low-cost raw materials and high production safety, making it suitable for industrial-scale production.[1] The reaction proceeds by heating the reactants, which leads to cyclization and the release of ammonia.[2]
Experimental Protocol
This protocol is adapted from methodologies described in patent literature[3][4]:
-
Charging the Reactor: In a 250 ml reactor equipped with a reflux condenser and a distillation setup, add 70g of urea and 100 ml of ethylenediamine.
-
Initial Heating and Reaction: Begin heating the mixture with stirring. As the temperature rises, the urea will dissolve. At approximately 117-118°C, the mixture will start to reflux, and ammonia gas will evolve, indicating the initiation of the condensation reaction.
-
Reaction Completion and Recovery of Excess Reactant: Maintain a steady reflux and continue to heat the reaction mixture, allowing the temperature to rise evenly. The reaction is considered complete when the evolution of ammonia significantly slows or ceases. At this point, change the setup from reflux to distillation to recover the excess ethylenediamine.
-
High-Temperature Reaction: Continue to heat the remaining mixture, gradually increasing the temperature to 260°C. Maintain this temperature for 1 hour to ensure the completion of the cyclization.
-
Product Isolation by Distillation: After the 1-hour insulation period, purify the crude product by vacuum distillation. The fractions can be collected as follows:
-
An initial fraction (starting fraction).
-
The main product fraction (anhydrous 2-imidazolidone).
-
A residue. The starting fraction and residue can be recycled in subsequent batches to improve overall yield.
-
Preparation of this compound
The targeted this compound is prepared from the anhydrous product obtained in the previous step. This is achieved through a controlled recrystallization from water, which introduces the half-molecule of water into the crystal structure.
Experimental Protocol
-
Dissolution: Dissolve the purified anhydrous 2-imidazolidone in a minimal amount of hot deionized water. 2-Imidazolidone is very soluble in water, so care should be taken not to add an excessive amount of solvent.[1]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals.
-
Further Cooling: To maximize the yield, place the solution in an ice bath to further decrease the solubility of the product.
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Drying: Dry the crystals under ambient conditions or in a desiccator. Avoid aggressive drying with high heat, which could remove the water of hydration.
-
Confirmation of Hemihydrate: The water content of the final product can be confirmed using Karl Fischer titration.[5] The theoretical water content for the hemihydrate (C₃H₆N₂O · 0.5H₂O) is approximately 9.47%.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and properties of 2-imidazolidone and its hemihydrate.
Table 1: Reaction Conditions and Yields for Anhydrous 2-Imidazolidone Synthesis
| Parameter | Value | Reference |
| Urea | 70 g | [3] |
| Ethylenediamine | 100 ml | [3] |
| Initial Reflux Temperature | ~117-118 °C | [3] |
| Final Reaction Temperature | 260 °C | [3] |
| Final Reaction Time | 1 hour | [3] |
| Product Yield | 72.4% | [3] |
| Product Purity (Post-distillation) | 98.2% | [3] |
Table 2: Physicochemical Properties of 2-Imidazolidone and its Hemihydrate
| Property | Anhydrous 2-Imidazolidone | This compound | Reference |
| CAS Number | 120-93-4 | 121325-67-5 | [6][7] |
| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O | [6][7] |
| Molecular Weight | 86.09 g/mol | 95.10 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | White crystals | [6][7] |
| Melting Point | 129-132 °C | 58 °C | [6][7] |
| Boiling Point | 335.5 °C (at 1013.25 hPa) | 335.5 °C (anhydrous substance) | [7] |
| Solubility | Soluble in water and methanol | Soluble in water | [6] |
Table 3: Representative Spectroscopic Data for Anhydrous 2-Imidazolidone
| Data Type | Key Peaks/Signals | Reference |
| Elemental Analysis | C: 41.87%, H: 7.04%, N: 32.56% | [4] |
| Mass Spectrum (EI) | m/z: 86 (M+), 56, 43 | NIST |
| IR Spectrum (KBr Pellet) | Major peaks around 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) | PubChem |
| ¹H NMR (DMSO-d₆) | δ ~3.2 ppm (t, 2H), δ ~5.9 ppm (s, 1H) | (Representative) |
| ¹³C NMR (DMSO-d₆) | δ ~39 ppm (CH₂), δ ~161 ppm (C=O) | (Representative) |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of 2-imidazolidone.
Experimental Workflow
Caption: Workflow for this compound synthesis.
References
- 1. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]
- 3. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]
- 4. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 2-Imidazolidone Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 2-Imidazolidone Hemihydrate (CAS No: 121325-67-5). The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development.
Section 1: Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₆N₂O · 0.5H₂O |
| Molecular Weight | 95.10 g/mol |
| CAS Number | 121325-67-5 |
| EC Number | 204-436-4 |
| Appearance | Crystals |
| Melting Point | 58 °C |
| Boiling Point | 335.5 °C at 1013.25 hPa (anhydrous substance) |
| Flash Point | 265 °C (509 °F) |
| Autoignition Temperature | 420 °C |
| Density | 1.3 g/cm³ at 20 °C |
| Bulk Density | 720 kg/m ³ |
| Vapor Pressure | <24 hPa at 20 °C |
| pH | 9 - 11 (100 g/L in H₂O at 20 °C) |
| Water Solubility | Soluble |
Section 2: Toxicological and Ecotoxicological Data
This compound is classified as a substance that causes serious eye irritation and may cause damage to the thyroid through prolonged or repeated exposure.[1]
Human Health Toxicity
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | Not classified as acutely toxic by ingestion |
| Eye Irritation | - | - | - | Causes serious eye irritation (H319), Eye Irrit. 2 |
| Skin Irritation | - | - | - | May cause skin irritation (H315) |
| Respiratory Irritation | - | - | - | May cause respiratory irritation (H335) |
| Specific Target Organ Toxicity (Repeated Exposure) | - | - | - | May cause damage to organs (Thyroid) through prolonged or repeated exposure (H373), STOT RE 2 |
Ecotoxicity
| Endpoint | Species | Route | Value |
| Acute Fish Toxicity (LC50) | Oncorhynchus mykiss (Rainbow trout) | Static | >122 mg/L (96 h) |
| Acute Daphnia Toxicity (LC50) | Daphnia magna (Water flea) | - | 5600 mg/L (48 h) |
| Algae Growth Inhibition (EC50) | Chlorella pyrenoidosa | - | 16 mg/L (96 h) |
Section 3: Hazard Identification and First Aid
GHS Hazard Classification
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P314: Get medical advice/attention if you feel unwell.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Section 4: Experimental Protocols
Acute Oral Toxicity (LD50) - OECD Guideline 420 (Fixed Dose Procedure)
The reported LD50 value of >5000 mg/kg in rats was likely determined following a standardized protocol such as the OECD Guideline 420, "Acute Oral Toxicity – Fixed Dose Procedure." This method is designed to assess the acute toxic effects of a substance when administered orally at a series of fixed dose levels, using a minimal number of animals.
Methodology:
-
Principle: Groups of animals of a single sex (typically female, as they are often slightly more sensitive) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000, and 5000 mg/kg). The initial dose is selected based on a preliminary sighting study to identify a dose that produces signs of toxicity without mortality.
-
Animal Selection: Healthy, young adult rodents (commonly rats) from standard laboratory strains are used. The animals are acclimated to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They are provided with standard laboratory diet and drinking water. Food is typically withheld overnight before dosing.
-
Dose Preparation and Administration: The test substance, this compound, is typically administered as a solution or suspension in an appropriate vehicle (e.g., water or corn oil). The substance is administered in a single dose by gavage using a stomach tube.
-
Observation: After dosing, animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.
-
Endpoint: The study aims to identify the dose level that causes evident toxicity and the dose that causes no effects. The substance is then classified according to the Globally Harmonized System (GHS) based on the observed outcomes at the fixed dose levels. For this compound, the lack of mortality at the highest tested dose leads to the LD50 value being reported as greater than that dose.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Section 5: Handling, Storage, and Personal Protective Equipment (PPE)
Safe Handling Workflow
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for safe handling in a laboratory setting.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is between 2-30°C.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is based on a thorough risk assessment of the specific laboratory procedures. The Safety Data Sheet (SDS) is the primary source of information for this assessment.
Section 6: Toxicological Pathways and Mechanism of Action
2-Imidazolidone is a metabolite of ethylenethiourea (ETU), which is a degradation product of ethylenebis(dithiocarbamate) (EBDC) fungicides.[2] The primary toxicological concern for repeated exposure to these related compounds is thyroid toxicity.[3]
The mechanism of thyroid toxicity for ETU involves the inhibition of the enzyme thyroid peroxidase (TPX).[4] This enzyme is essential for the synthesis of thyroid hormones (T3 and T4).
Mechanism of Thyroid Peroxidase Inhibition by ETU:
-
Enzyme Inhibition: ETU inhibits the function of thyroid peroxidase only in the presence of iodide ions.[4]
-
Hormone Synthesis Blockage: TPX catalyzes the iodination of tyrosine residues on the thyroglobulin protein, a critical step in thyroid hormone production. By inhibiting TPX, ETU disrupts this process.
-
Hormonal Imbalance: The reduced production of thyroid hormones leads to a decrease in their circulating levels.
-
Compensatory Response: The pituitary gland responds to low thyroid hormone levels by increasing the secretion of Thyroid-Stimulating Hormone (TSH).
-
Thyroid Hyperplasia: Chronic overstimulation of the thyroid by TSH can lead to an enlargement of the gland (goiter) and an increased number of thyroid follicular cells (hyperplasia), which can eventually lead to the formation of tumors.[3]
The following diagram illustrates this potential toxicological pathway.
This guide is intended for informational purposes and should not be a substitute for a thorough review of the Safety Data Sheet and a comprehensive, site-specific risk assessment. Always adhere to established laboratory safety protocols and regulatory requirements.
References
An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of 2-Imidazolidone Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional group characteristics of 2-imidazolidone hemihydrate. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this versatile heterocyclic compound. This document details the synthesis, physicochemical properties, and key reactions of this compound, with a focus on providing actionable experimental protocols and clearly presented quantitative data.
Introduction
2-Imidazolidone, also known as ethyleneurea, is a cyclic urea derivative that exists as a hemihydrate under certain conditions.[1] Its five-membered ring structure, containing two nitrogen atoms and a carbonyl group, imparts a unique combination of stability and reactivity.[2] This makes it a valuable intermediate in a wide range of applications, including as a formaldehyde scavenger in various resins and textiles, and as a building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Notably, it serves as an intermediate for antibiotics like mezlocillin and azlocillin.[5] This guide will delve into the core chemical aspects of this compound to facilitate its effective use in research and development.
Physicochemical Properties
The physical and chemical properties of 2-imidazolidone and its hemihydrate form are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of 2-Imidazolidone and its Hemihydrate
| Property | 2-Imidazolidone | This compound | Source(s) |
| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O | [6] |
| Molecular Weight | 86.09 g/mol | 95.10 g/mol | [6] |
| Appearance | White to off-white crystalline solid | White crystalline solid | [1][7] |
| Melting Point | 129-132 °C | 58 °C | [7] |
| Boiling Point | 335.5 °C (anhydrous) | 100 °C | [6] |
| Density | 1.15 g/cm³ | 1.3 g/cm³ (at 20 °C) | [6][7] |
| pKa | 14.58 ± 0.20 (Predicted) | Not specified | [8] |
Table 2: Solubility Profile of 2-Imidazolidone
| Solvent | Solubility | Source(s) |
| Water | Soluble | [9] |
| Hot Ethanol | Soluble | [9] |
| Methanol | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Chloroform | Slightly soluble | [8] |
| Ether | Insoluble | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.
Table 3: 1H and 13C NMR Spectral Data for 2-Imidazolidone
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |
| 1H NMR | ~3.3 | s | -CH₂-CH₂- | Inferred from structure |
| ~5.5 | br s | -NH- | Inferred from structure | |
| 13C NMR | ~40 | - | -CH₂-CH₂- | [10] |
| ~160 | - | C=O | [10] |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Table 4: Key FTIR Absorption Bands for 2-Imidazolidone
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Source(s) |
| 3300-3100 | N-H Stretch | Amide (-NH) | [11][12] |
| 2950-2850 | C-H Stretch | Alkane (-CH₂-) | [11][12] |
| 1700-1650 | C=O Stretch | Cyclic Urea (Amide I) | [11][12] |
| 1550-1500 | N-H Bend | Amide (Amide II) | [11][12] |
| 1300-1200 | C-N Stretch | Amide (Amide III) | [11][12] |
Synthesis of 2-Imidazolidone
Several synthetic routes to 2-imidazolidone have been developed, with the most common methods involving the condensation of ethylenediamine with a carbonyl source.
Synthesis from Ethylenediamine and Urea
This method involves the direct condensation of ethylenediamine and urea, releasing ammonia as a byproduct.
-
To a round-bottom flask equipped with a reflux condenser and a distillation apparatus, add ethylenediamine and urea in a 1:1 molar ratio.
-
Heat the mixture gradually. The reaction will commence with the evolution of ammonia.
-
Continue heating and distill off the ammonia to drive the reaction to completion. The temperature will rise as the reaction proceeds.
-
Once the evolution of ammonia ceases, the crude 2-imidazolidone is obtained.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.[13][14]
Caption: Synthesis of 2-Imidazolidone from Ethylenediamine and Urea.
Synthesis from Ethylenediamine and Dimethyl Carbonate
This method offers an alternative route using dimethyl carbonate as the carbonyl source.
-
In a reaction vessel under a nitrogen atmosphere, charge ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), and a catalytic amount of 30% sodium methoxide in methanol (0.025 mol).
-
Mix the reactants at room temperature. An exothermic reaction should be observed.
-
After one hour, heat the mixture to 90 °C and maintain at reflux for two hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Filter the solid product and wash it with toluene.
-
The isolated product is 2-imidazolidone, which can be further purified by washing with acetone to achieve higher purity.[15]
Caption: Synthesis from Ethylenediamine and Dimethyl Carbonate.
Chemical Reactivity and Functional Groups
The chemical reactivity of 2-imidazolidone is primarily dictated by its cyclic urea functional group, which includes two secondary amine-like nitrogens and a carbonyl group.
Nucleophilic Character of Nitrogen Atoms
The lone pairs of electrons on the nitrogen atoms make them nucleophilic, allowing them to react with various electrophiles.[2]
The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents in the presence of a base.
-
Dissolve 2-imidazolidone (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF in a dry reaction flask under an inert atmosphere.
-
Add a suitable base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time and temperature will vary depending on the reactivity of the alkylating agent.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The organic layer is then dried, concentrated, and the product purified by column chromatography or recrystallization.[16][17]
The nitrogen atoms can also undergo acylation with acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives.
-
In a round-bottom flask under an inert atmosphere, dissolve 2-imidazolidone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add a tertiary amine base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[18]
Reactions at the Carbonyl Group
The carbonyl group can undergo nucleophilic addition reactions, although it is less reactive than the carbonyl group in ketones and aldehydes due to resonance with the adjacent nitrogen atoms.
A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. The reaction can be catalyzed by either acid or base.[19]
Caption: General Nucleophilic Addition to the Carbonyl Group.
Formaldehyde Scavenging
One of the most significant industrial applications of 2-imidazolidone is its role as a formaldehyde scavenger. It reacts with free formaldehyde to form stable adducts, thereby reducing formaldehyde emissions from various materials.[7] The reaction involves the nucleophilic attack of the nitrogen atoms of 2-imidazolidone on the electrophilic carbon of formaldehyde. This can lead to the formation of mono- and di-methylol derivatives.[20]
Caption: Mechanism of Formaldehyde Scavenging by 2-Imidazolidone.
Applications in Drug Development
The 2-imidazolidone scaffold is a key structural motif in several pharmaceuticals.[21] Its ability to participate in various chemical transformations allows for the synthesis of a diverse range of biologically active molecules. Its derivatives have been investigated for a variety of therapeutic applications, highlighting the importance of this compound as a versatile starting material in medicinal chemistry.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information. It should be stored in a dry, well-ventilated place.[22]
Conclusion
This compound is a valuable and versatile chemical compound with a rich chemistry centered around its cyclic urea functional group. Its utility as a formaldehyde scavenger and as a synthetic intermediate in the pharmaceutical and agrochemical industries is well-established. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and chemical reactivity, complete with experimental protocols and visual diagrams to aid researchers in its effective application. A thorough understanding of the principles outlined herein will facilitate the innovative use of this compound in various fields of chemical science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Imidazolidinone [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 2-Imidazolidone CAS#: 120-93-4 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Imidazolidone(120-93-4) IR Spectrum [m.chemicalbook.com]
- 13. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 14. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 15. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 18. 2-Imidazolidinethione [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Reaction of 2-Imidazolidinone and 2-Imidazolidinethione with Formaldehyde. Pyrolysis and Mass Spectra of Their Reaction Products [jstage.jst.go.jp]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
An In-depth Technical Guide to 2-Imidazolidone Hemihydrate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Imidazolidone, also known as ethylene urea, is a cyclic urea derivative of significant interest in various scientific and industrial fields. Its hemihydrate form, in particular, presents distinct physical properties that are crucial for its application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Imidazolidone hemihydrate. It further delves into its applications, with a special focus on its role as a versatile building block in drug development, exploring its interactions with key physiological targets. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.
Introduction
2-Imidazolidone is a five-membered heterocyclic compound that has garnered considerable attention due to its utility as a formaldehyde scavenger, a component in resins and coatings, and, most notably, as a key intermediate in the synthesis of pharmaceuticals.[1] The compound can exist in both an anhydrous form and as a stable hemihydrate, the latter being the focus of this guide. The presence of water molecules in the crystal lattice of the hemihydrate modifies its physical properties, such as melting point and solubility, which are critical considerations in its handling and application.
This guide will trace the historical milestones in the synthesis of 2-imidazolidone, from early laboratory preparations to the development of more efficient industrial processes. It will then provide a detailed examination of the physicochemical characteristics of this compound, supported by tabulated quantitative data. Furthermore, this document will explore its significance in medicinal chemistry, particularly its role as a scaffold in the design of ligands for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.
Discovery and History
The history of 2-imidazolidone, or ethylene urea, dates back to the late 19th and early 20th centuries, with early syntheses being a subject of academic and industrial investigation. One of the earliest documented methods involved the reaction of ethylenediamine with diethyl carbonate.[2] Over the years, various synthetic routes were explored to improve yield and economic viability, especially for large-scale production. A notable investigation into economical synthesis methods was conducted in a 1939 Master's Thesis at the Massachusetts Institute of Technology, which explored several preparative routes.
The formation of a hemihydrate was acknowledged in a 1950 patent, which noted the tendency of ethylene urea to form this hydrated species.[3] This observation was crucial for understanding the product's stability and for developing appropriate handling and storage procedures. The distinct CAS numbers for the anhydrous form (120-93-4) and the hemihydrate (121325-67-5) underscore their recognition as separate chemical entities.
Key historical synthesis methods include:
-
Reaction of ethylenediamine with urea: This has become one of the most common and economical methods for industrial production.
-
Reaction of ethylenediamine with phosgene or its derivatives.
-
Reaction of ethylenediamine with carbon dioxide under pressure. [2]
-
Reaction of ethylene glycol or ethanolamine with urea. [4]
These early investigations laid the groundwork for the modern, optimized production processes used today.
Physicochemical Properties
The physical and chemical properties of this compound are distinct from its anhydrous counterpart. The presence of water of hydration influences its crystalline structure and, consequently, its macroscopic properties.
Quantitative Data
The following tables summarize the key quantitative data for 2-imidazolidone and its hemihydrate, facilitating a clear comparison.
Table 1: General and Physical Properties
| Property | 2-Imidazolidone (Anhydrous) | This compound |
| Molecular Formula | C₃H₆N₂O | C₃H₆N₂O · 0.5H₂O |
| Molecular Weight | 86.09 g/mol [5] | 95.10 g/mol [6] |
| Appearance | White to off-white crystalline solid[7] | White to pale yellow adhering crystals[8] |
| Melting Point | 129-132 °C[7] | 58 °C[6] |
| Boiling Point | 335.5 °C (anhydrous substance)[6] | 100 °C[6] |
| Density | 1.15 g/cm³[7] | 1.3 g/cm³ at 20 °C[6] |
| Vapor Pressure | - | <24 hPa at 20 °C[6] |
| Water Solubility | Soluble | 950 g/L at 20 °C[9] |
| pH | - | 9-11 (100 g/L in H₂O at 20 °C)[6] |
Table 2: Safety and Handling Information
| Property | 2-Imidazolidone (Anhydrous) | This compound |
| Flash Point | 265 °C[9] | 265 °C[6] |
| Autoignition Temperature | - | 420 °C[6] |
| LD₅₀ (oral, Rat) | >5000 mg/kg[6] | >5000 mg/kg[6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-imidazolidone and a proposed protocol for the preparation of its hemihydrate.
Synthesis of 2-Imidazolidone (Anhydrous)
A common and efficient method for the synthesis of anhydrous 2-imidazolidone involves the reaction of ethylenediamine with urea.
Materials:
-
Ethylenediamine
-
Urea
-
Toluene (optional, as a solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a means to remove ammonia, charge ethylenediamine and urea in a 1:1 molar ratio. An excess of ethylenediamine can be used to drive the reaction and can be distilled off later.[10]
-
Heat the mixture gradually. The reaction typically initiates at temperatures around 145 °C, where the mixture may become hazy.[10]
-
Continue heating to approximately 245-250 °C. The insoluble intermediates will dissolve, and the evolution of ammonia will be observed.[10]
-
Maintain the temperature until the evolution of ammonia ceases, indicating the completion of the reaction.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like chloroform.[11]
Workflow for Anhydrous 2-Imidazolidone Synthesis
Caption: Workflow for the synthesis of anhydrous 2-imidazolidone.
Preparation of this compound
The hemihydrate can be prepared by the controlled hydration of anhydrous 2-imidazolidone.
Materials:
-
Anhydrous 2-imidazolidone
-
Distilled water
Procedure:
-
Dissolve anhydrous 2-imidazolidone in a minimal amount of hot distilled water to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals under a gentle stream of air or in a desiccator at room temperature. Avoid excessive heating, which may lead to the loss of water of hydration.
-
The water content of the final product can be confirmed by Karl Fischer titration to be approximately 9.5%, corresponding to the hemihydrate.[12]
Applications in Drug Development
The 2-imidazolidone scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. Its rigid, cyclic urea core provides a stable framework for the attachment of various pharmacophoric groups, allowing for the fine-tuning of activity and selectivity towards specific biological targets.
Interaction with G-Protein Coupled Receptors (GPCRs)
Derivatives of 2-imidazolidone have been shown to interact with several classes of GPCRs, which are crucial targets in drug discovery.
-
Dopamine Receptors: The 2-imidazolidone moiety is found in compounds that act as dopamine receptor agonists.[1] The D2 dopamine receptor, a Gi/o-coupled receptor, is a key target for antipsychotic medications.[13]
-
Serotonin Receptors: Numerous 2-imidazolidone derivatives have been synthesized and evaluated for their affinity and activity at serotonin receptors, particularly the 5-HT2A receptor.[14] The 5-HT2A receptor is a Gq/G11-coupled receptor implicated in various neurological and psychiatric disorders.[14]
-
Adrenergic Receptors: The 2-imidazolidone structure is also present in ligands targeting adrenergic receptors, such as the α2-adrenergic receptor, another Gi/o-coupled receptor involved in the regulation of blood pressure and neurotransmitter release.[15]
Signaling Pathways
The interaction of 2-imidazolidone-based ligands with their respective GPCR targets initiates intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the D2 dopamine, 5-HT2A serotonin, and α2-adrenergic receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
References
- 1. atamankimya.com [atamankimya.com]
- 2. US2892843A - Preparation of ethylene urea - Google Patents [patents.google.com]
- 3. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. 2-Imidazolidinone hemihydrate CAS 121325-67-5 | 804789 [merckmillipore.com]
- 10. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]
- 11. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 12. 2-Imidazolidinone hemihydrate, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Imidazolidone hemihydrate derivatives and their basic properties
An In-depth Technical Guide to 2-Imidazolidone Derivatives: Synthesis, Properties, and Biological Activities
Introduction
The 2-imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These cyclic urea derivatives have garnered significant attention from researchers in drug discovery and development due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of 2-imidazolidone derivatives, with a particular focus on their synthesis, basic properties, and biological activities.
It is important to note that the parent compound, 2-imidazolidinone, can exist as a hemihydrate (C₃H₆N₂O · 0.5H₂O). While the term "2-imidazolidone hemihydrate derivatives" is not commonly used in the scientific literature, this guide will cover derivatives of the core 2-imidazolidinone structure, which are often synthesized from the parent compound that may be in its hemihydrate form.[3]
This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data for easy comparison, and visualizations of relevant biological pathways.
Physicochemical Properties of 2-Imidazolidone and its Hemihydrate
A foundational understanding of the parent compound is crucial. The basic physicochemical properties of 2-imidazolidinone and its hemihydrate form are summarized below.
| Property | 2-Imidazolidinone | This compound |
| Molecular Formula | C₃H₆N₂O[4] | C₃H₆N₂O · 0.5H₂O |
| Molecular Weight | 86.09 g/mol [4] | 95.10 g/mol |
| Appearance | White to off-white crystalline solid[5] | Crystals |
| Melting Point | 131 °C | 58 °C |
| Boiling Point | 224 °C | 335.5 °C (anhydrous) |
| Solubility | Very soluble in water and hot alcohol | Soluble in water |
| Density | 1.055 - 1.057 g/mL | 1.3 g/cm³ at 20 °C |
| pH | Not specified | 9-11 (100 g/L in H₂O at 20 °C) |
Synthesis of 2-Imidazolidone Derivatives
The synthesis of 2-imidazolidinone derivatives can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several catalytic and non-catalytic methods are employed for the synthesis of the 2-imidazolidinone core and its derivatives. These include:
-
Direct Incorporation of a Carbonyl Group into 1,2-Diamines: This is a common approach for forming the cyclic urea structure.[2]
-
Catalytic Diamination of Unsaturated C-C Bonds: This method utilizes alkenes, allenes, or alkynes as starting materials to construct the imidazolidin-2-one scaffold.[2][6]
-
Catalytic Hydroamination of Unsaturated Ureas: Intramolecular cyclization of urea derivatives containing an unsaturated moiety is another effective strategy.[2][6]
-
Cyclization of N-(2,2-dialkoxyethyl)ureas: This method allows for the regioselective synthesis of 4-substituted imidazolidin-2-ones.[7]
Experimental Protocol: Synthesis of 5-imino-4-thioxo-2-imidazolidinone Derivatives
This protocol describes the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives, which have shown significant antimicrobial activity.[8]
Materials:
-
N-arylcyanothioformamide derivatives
-
Aryl isocyanates
-
Ethanol
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of N-arylcyanothioformamide (Intermediate):
-
To a solution of the appropriate isothiocyanate derivative (0.01 mol) in ethanol (50 mL), a solution of KCN (0.01 mol) in 5 mL of water is added slowly while stirring.
-
The reaction mixture is then acidified with an appropriate amount of HCl.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the N-arylcyanothioformamide.
-
-
Synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives:
-
A mixture of the N-arylcyanothioformamide (0.01 mol) and the corresponding aryl isocyanate (0.01 mol) in an appropriate solvent is refluxed for a specified time.
-
The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to give the pure 5-imino-4-thioxo-2-imidazolidinone derivative.
-
Biological Activities of 2-Imidazolidone Derivatives
Derivatives of 2-imidazolidone exhibit a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of 2-imidazolidinone derivatives against various cancer cell lines.
Quantitative Data: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | HepG2 | 0.017 | [9] |
| Compound 2 | HepG2 | 0.18 | [9] |
| Staurosporine (Ref.) | HepG2 | 5.07 | [9] |
| 5-Fluorouracil (Ref.) | HepG2 | 5.18 | [9] |
| Compound 14 | HepG2 | 2.33 µg/mL | [10] |
| Compound 5 | MCF-7 | 3.98 µg/mL | [10] |
| Compound 7 | HepG2 | - | [11][12] |
| Compound 9 | HCT-116 | - | [11][12] |
Mechanism of Anticancer Action:
Some 2-thioxoimidazolidin-4-one derivatives induce apoptosis in cancer cells.[9] For example, one promising derivative was shown to enhance the expression of pro-apoptotic genes like p53, PUMA, and Caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cells.[9][13] This compound was also found to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[9][13] Furthermore, some derivatives can arrest the cell cycle at different phases, such as the G2/M phase.[9]
Antimicrobial Activity
2-Imidazolidone derivatives have also been investigated for their antibacterial and antifungal properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 5-imino-4-thioxo-2-imidazolidinone Derivatives
| Compound | Bacillus subtilis (µg/mL) | Klebsiella pneumoniae (µg/mL) | Candida albicans (µg/mL) | Reference |
| 11c | 0.15 | 0.12 | - | [14] |
| 3f | - | - | - | [14] |
| Ampicillin (Ref.) | 0.15 | - | - | [14] |
| Gentamycin (Ref.) | - | 0.12 | - | [14] |
| Amphotericin B (Ref.) | - | - | 0.49 | [14] |
Receptor Binding Affinity
Certain 2-imidazolidinone derivatives have been shown to bind to adrenergic and imidazoline receptors, suggesting their potential as modulators of these signaling pathways.
Quantitative Data: Receptor Binding Affinities of N-(imidazolidin-2-ylidene)hydrazone Derivatives
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 3e | α₂-adrenergic | 94.3 | - | [15][16] |
| 3e | Imidazoline I₁ | - | 51.7 | [15][16] |
| 3l | α₁-adrenoceptors | 24.6 | - | [15][16] |
| 3m | Imidazoline I₂ | 26.7 | - | [15][16] |
| 3m | α₂-adrenergic | 22470.0 | - | [15][16] |
| 3m | Imidazoline I₁ | - | 6145.0 | [15][16] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][14][17]
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (2-imidazolidinone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the 2-imidazolidone derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][19]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (2-imidazolidone derivatives)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[22]
-
Serial Dilution: Perform a serial two-fold dilution of the 2-imidazolidone derivatives in the broth medium in the wells of a 96-well plate.[22]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5][23][24]
Materials:
-
Cell membranes or tissues expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenergic receptors)
-
Unlabeled test compounds (2-imidazolidinone derivatives)
-
Incubation buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[25]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[24]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value.[5]
Signaling Pathways
Alpha-Adrenergic Receptor Signaling
Alpha-1 (α₁) adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the Gq family of G-proteins.[26] Their activation leads to the stimulation of phospholipase C (PLC).[27][28]
References
- 1. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches | Semantic Scholar [semanticscholar.org]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 27. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hemihydrate Form of 2-Imidazolidone
This technical guide provides a comprehensive overview of the hemihydrate form of 2-Imidazolidone, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and characterization, along with its primary applications, particularly as a formaldehyde scavenger and a key intermediate in pharmaceutical synthesis.
Physicochemical Properties
2-Imidazolidone hemihydrate is the hydrated form of 2-Imidazolidone (also known as ethyleneurea), containing half a mole of water for every mole of the parent compound.[1] It typically presents as a white to pale yellow crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Imidazolidone and its Hemihydrate
| Property | 2-Imidazolidone (Anhydrous) | This compound |
| CAS Number | 120-93-4[3] | 121325-67-5[4] |
| Molecular Formula | C₃H₆N₂O[3] | C₃H₆N₂O · 0.5H₂O[4] |
| Molecular Weight | 86.09 g/mol [3] | 95.10 g/mol [4] |
| Melting Point | 129-132 °C[3] | 58 °C[4] |
| Boiling Point | 335.5 °C (at 1013.25 hPa)[4] | Not available |
| Density | 1.15 g/cm³[5] | 1.3 g/cm³ (at 20 °C)[4] |
| Water Solubility | Soluble[5] | 950 g/L (at 20 °C)[2] |
| Appearance | White to off-white crystalline solid[5] | White to pale yellow adhering crystals[2] |
Synthesis and Preparation
The synthesis of 2-Imidazolidone can be achieved through several methods, including the reaction of ethylenediamine with urea, dimethyl carbonate, or carbon dioxide.[6][7] The formation of the hemihydrate is typically achieved through crystallization from an aqueous solution.
General Synthesis of 2-Imidazolidone (Anhydrous)
A common laboratory-scale synthesis involves the reaction of ethylenediamine with dimethyl carbonate.[8]
Experimental Protocol:
-
Charge a reaction vessel with ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), and toluene (1 mol) under a nitrogen atmosphere.[8]
-
Add a catalytic amount of a 30% solution of sodium methoxide in methanol (0.025 mol).[8] An exothermic reaction will be observed.
-
After the initial exotherm subsides (approximately 1 hour), heat the reaction mixture to 90 °C and maintain at reflux for 2 hours.[8]
-
Cool the reaction mixture, which will result in the formation of a white solid.[8]
-
Filter the solid product and wash with toluene.[8]
-
The crude product can be further purified by washing with acetone to yield high-purity 2-Imidazolidone.[8]
The following diagram illustrates the general workflow for the synthesis of anhydrous 2-Imidazolidone.
Caption: General workflow for the synthesis of anhydrous 2-Imidazolidone.
Preparation of this compound
Experimental Protocol:
-
Dissolve anhydrous 2-Imidazolidone in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Dry the crystals under ambient conditions or in a desiccator. The water content should be confirmed by Karl Fischer titration to be approximately 9.5% for the hemihydrate.
Characterization Methods
The hemihydrate form of 2-Imidazolidone can be characterized using various analytical techniques to confirm its identity, purity, and water content.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for distinguishing the hemihydrate from the anhydrous form.
Experimental Protocol (General):
-
TGA: Heat a small sample of the material (5-10 mg) in an inert atmosphere (e.g., nitrogen) from ambient temperature to above 300 °C at a constant heating rate (e.g., 10 °C/min).
-
DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
Expected Results:
-
TGA: The TGA thermogram of the hemihydrate is expected to show a weight loss corresponding to the loss of water of hydration (approximately 9.5%) at a temperature below the decomposition temperature of the anhydrous form.
-
DSC: The DSC thermogram of the hemihydrate will show an endothermic peak corresponding to the dehydration process, followed by the melting endotherm of the resulting anhydrous form at a higher temperature. This contrasts with the single melting endotherm observed for the anhydrous compound.
The following diagram illustrates the expected relationship between the thermal events and the forms of 2-Imidazolidone.
Caption: Logical relationship of thermal events for this compound.
Spectroscopic Analysis (FTIR and NMR)
Fourier-Transform Infrared (FTIR) Spectroscopy:
Experimental Protocol (General):
-
Acquire the FTIR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Expected Spectral Features:
-
The FTIR spectrum of the hemihydrate is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecule, which would be absent or significantly weaker in the anhydrous form. Other characteristic peaks for the imidazolidinone ring structure, such as N-H stretching and C=O stretching, will be present in both forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental Protocol (General):
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show a singlet for the ethylene protons (-CH₂-CH₂-) and a broad singlet for the N-H protons. In a non-exchanging solvent like DMSO-d₆, a peak corresponding to the water protons of the hemihydrate may be observed.
-
¹³C NMR: The spectrum will show a peak for the carbonyl carbon (C=O) and a peak for the ethylene carbons. The chemical shifts are not expected to differ significantly between the anhydrous and hemihydrate forms in solution.
Karl Fischer Titration
This is the standard method for determining the water content of the hemihydrate.
Experimental Protocol (General):
-
A coulometric or volumetric Karl Fischer titrator is used.
-
A known mass of the this compound sample is introduced into the titration cell containing a Karl Fischer reagent.
-
The titration proceeds until all the water from the sample has reacted.
-
The instrument calculates the percentage of water in the sample. For the hemihydrate, this should be approximately 9.5%.
Applications in Research and Drug Development
Formaldehyde Scavenger
2-Imidazolidone is widely used as a formaldehyde scavenger in various industrial applications, including textiles, coatings, and adhesives, to reduce formaldehyde emissions.[9] The hemihydrate form can also be used for this purpose, especially in aqueous systems.
Experimental Protocol for Evaluating Formaldehyde Scavenging Efficiency (General - Headspace GC-MS):
-
Prepare a standard aqueous solution of formaldehyde.
-
Add a known amount of this compound to the formaldehyde solution.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Analyze the headspace of the solution using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining free formaldehyde.[10]
-
Compare the result to a control sample without the scavenger to determine the scavenging efficiency.
The following diagram illustrates the workflow for testing formaldehyde scavenging.
Caption: Workflow for evaluating the formaldehyde scavenging efficiency.
Intermediate in Drug Synthesis
2-Imidazolidone is a crucial building block in the synthesis of various pharmaceuticals.[7] It is a key intermediate in the production of certain antibiotics, such as Mezlocillin and Azlocillin.[7] The hemihydrate can be used as a stable and easily handleable source of 2-Imidazolidone for these synthetic routes.
Conclusion
The hemihydrate form of 2-Imidazolidone is a commercially available and synthetically accessible compound with distinct physicochemical properties compared to its anhydrous counterpart. Its characterization relies on a combination of thermal, spectroscopic, and titration methods. The primary applications of 2-Imidazolidone and its hemihydrate lie in their effective formaldehyde scavenging capabilities and their role as versatile intermediates in the synthesis of pharmaceuticals. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.
References
- 1. 2-Imidazolidone(120-93-4) IR Spectrum [m.chemicalbook.com]
- 2. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. 2-Imidazolidone 96 120-93-4 [sigmaaldrich.com]
- 4. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Imidazolidone Hemihydrate in Textile Finishing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Imidazolidone hemihydrate (also known as ethyleneurea hemihydrate) in the anti-wrinkle finishing of cotton textiles. The information is targeted towards professionals in research and development.
Introduction
2-Imidazolidone, often used in the form of its hemihydrate, is a cyclic urea derivative employed in the textile industry primarily as a formaldehyde scavenger and as a component in wrinkle-resistant finishing formulations.[1][2] When used in conjunction with crosslinking agents, it helps to improve the dimensional stability and crease recovery of cellulosic fabrics like cotton. The finishing process typically involves impregnating the fabric with a chemical solution followed by drying and curing to facilitate the crosslinking of cellulose fibers.
Mechanism of Action
The primary function of anti-wrinkle finishing agents is to form stable crosslinks between the hydroxyl (-OH) groups of adjacent cellulose chains within the cotton fiber. This crosslinking provides a "memory" to the fabric, enabling it to return to its original flat state after being creased.
While a detailed reaction mechanism specific to this compound is not extensively documented in readily available literature, its structural similarity to other N-methylol finishing agents, such as Dimethyloldihydroxyethyleneurea (DMDHEU), allows for an inferred mechanism. Under acidic catalysis and heat, the nitrogen atoms in the 2-Imidazolidone ring can react with formaldehyde (if present) or become activated to react with the hydroxyl groups of cellulose, forming ether linkages. This creates a three-dimensional network within the amorphous regions of the cellulose fibers, restricting molecular movement and thus preventing wrinkle formation.
Caption: Logical workflow for the textile finishing process using this compound.
Experimental Protocols
The following protocols are based on the standard "pad-dry-cure" method, which is a common industrial practice for applying finishing agents to textiles.
Materials and Equipment
-
Fabric: 100% cotton fabric, desized, scoured, and bleached.
-
Chemicals:
-
This compound
-
Crosslinking agent (e.g., Dimethyloldihydroxyethyleneurea - DMDHEU)
-
Acid catalyst (e.g., Magnesium Chloride Hexahydrate - MgCl₂·6H₂O)
-
Wetting agent (non-ionic)
-
Softener (e.g., polyethylene emulsion)
-
Acetic Acid (to adjust pH)
-
-
Equipment:
-
Laboratory padding machine
-
Drying oven
-
Curing oven
-
Analytical balance
-
Beakers and graduated cylinders
-
pH meter
-
Preparation of Finishing Solution
A typical finishing bath formulation for wrinkle resistance is prepared as follows. Note that concentrations may need to be optimized based on the specific fabric and desired properties.
| Component | Concentration (g/L) | Purpose |
| This compound | 10 - 30 | Formaldehyde scavenger, co-crosslinker |
| DMDHEU (45% aqueous solution) | 60 - 100 | Primary crosslinking agent |
| MgCl₂·6H₂O (catalyst) | 15 - 25 | Catalyzes the crosslinking reaction |
| Wetting Agent | 1 - 2 | Ensures uniform wetting of the fabric |
| Softener | 20 - 40 | Improves the hand-feel of the finished fabric |
| Acetic Acid | As needed | To adjust pH to 4.5 - 5.5 |
| Water | To 1 Liter | Solvent |
Procedure:
-
Add the required amount of water to a beaker.
-
With stirring, add the wetting agent and stir until dissolved.
-
Add the this compound and DMDHEU and stir until dissolved.
-
Add the catalyst (MgCl₂·6H₂O) and stir until fully dissolved.
-
Add the softener and mix thoroughly.
-
Check the pH of the solution and adjust to a range of 4.5 - 5.5 using acetic acid.
-
Add water to bring the solution to the final volume.
Fabric Treatment Protocol (Pad-Dry-Cure)
-
Padding:
-
Set the pressure of the laboratory padding machine to achieve a wet pick-up of 70-80%. Wet pick-up is the amount of solution absorbed by the fabric and is calculated as: Wet Pick-up (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100
-
Pass the dry cotton fabric sample through the finishing solution and then through the nip rollers of the padding machine.
-
-
Drying:
-
Immediately after padding, dry the fabric sample in an oven at 100-120°C for 2-5 minutes. The fabric should be dried to its original moisture content.
-
-
Curing:
-
Post-Treatment:
-
After curing, rinse the fabric thoroughly in warm water with a non-ionic detergent to remove any unreacted chemicals.
-
Finally, rinse with cold water and air dry.
-
Caption: Step-by-step experimental workflow for the pad-dry-cure finishing process.
Data Presentation and Evaluation
The effectiveness of the wrinkle-resistant finish can be quantified by evaluating several fabric properties before and after treatment.
| Property Measured | Test Method | Typical Untreated Value | Typical Treated Value |
| Wrinkle Recovery Angle (WRA) | AATCC 66 | ~150° (Warp + Weft) | >250° (Warp + Weft) |
| Tensile Strength | ASTM D5034 | High | Reduced by 10-20% |
| Tear Strength | ASTM D1424 | High | Reduced by 20-40% |
| Abrasion Resistance | ASTM D4966 | High | Reduced |
| Formaldehyde Release | AATCC 112 | Variable | Significantly Reduced |
Characterization of Finished Fabric
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to confirm the crosslinking reaction. The spectrum of the treated cotton fabric is expected to show changes compared to the untreated fabric. Specifically, a decrease in the intensity of the broad hydroxyl (-OH) peak (around 3300-3500 cm⁻¹) and the appearance of new peaks corresponding to ether linkages (C-O-C stretching) would indicate the successful reaction between the finishing agent and cellulose.
Safety and Handling
-
This compound and other finishing chemicals should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for each chemical for detailed safety information.
References
- 1. cottoninc.com [cottoninc.com]
- 2. Wrinkle resistant finishes in textiles | PDF [slideshare.net]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. irispublishers.com [irispublishers.com]
Application Notes and Protocols: 2-Imidazolidone Hemihydrate as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-imidazolidone hemihydrate as a crosslinking agent in polymer chemistry, with a focus on applications relevant to drug development. Detailed experimental protocols and characterization methods are provided to guide researchers in utilizing this versatile crosslinker for the preparation of hydrogels and other crosslinked polymer networks.
Introduction
2-Imidazolidone, also known as ethylene urea, is a cyclic urea derivative.[1] Its hemihydrate form is a stable, crystalline solid that can be employed as a crosslinking agent for polymers containing active hydrogen functionalities, such as hydroxyl (-OH) and amine (-NH2) groups. The crosslinking process typically involves the reaction of the N-H groups of the imidazolidone ring with the functional groups on the polymer chains, forming stable covalent bonds. This reaction is often facilitated by heat and, in some cases, a catalyst.
The resulting crosslinked polymers, particularly hydrogels, exhibit modified physical and chemical properties, including increased mechanical strength, controlled swelling behavior, and enhanced thermal stability. These characteristics make them attractive for various applications in drug delivery, tissue engineering, and other biomedical fields.
Mechanism of Crosslinking
The crosslinking of polymers with this compound is believed to proceed through a reaction with its derivative, dimethylol ethylene urea (DMEU), which can be formed in situ or used directly. The reaction mechanism generally involves the acid-catalyzed formation of a carbocation at the methylol group of DMEU, which then reacts with the hydroxyl groups of the polymer (e.g., cellulose or polyvinyl alcohol) to form an ether linkage, thus creating a crosslink between polymer chains.
Alternatively, under specific conditions, the N-H groups of the 2-imidazolidone ring can directly react with functional groups on the polymer, though this typically requires more stringent conditions. The use of a Lewis acid catalyst, such as magnesium chloride, can lower the activation energy of the reaction, allowing for crosslinking to occur at lower temperatures.[2]
dot
Applications in Drug Development
Hydrogels prepared using this compound as a crosslinking agent have potential applications in controlled drug delivery. The crosslink density of the hydrogel network can be tuned by varying the concentration of the crosslinking agent, which in turn influences the mesh size of the network. This allows for the controlled release of entrapped therapeutic molecules. Polymers such as polyvinyl alcohol (PVA) and cellulose derivatives, which are biocompatible and biodegradable, are excellent candidates for forming such drug delivery systems.
Experimental Protocols
Preparation of Crosslinked Polyvinyl Alcohol (PVA) Hydrogels
This protocol describes the preparation of a crosslinked PVA hydrogel using this compound.
Materials:
-
Polyvinyl alcohol (PVA), medium molecular weight
-
This compound
-
Magnesium chloride hexahydrate (catalyst)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water at 90°C with constant stirring until the solution is clear.
-
Cool the PVA solution to room temperature.
-
Prepare a series of solutions by adding varying concentrations of this compound (e.g., 1%, 2.5%, 5% w/w relative to PVA) to the PVA solution.
-
Add magnesium chloride hexahydrate (5% w/w relative to this compound) to each solution and stir until completely dissolved.
-
Cast the solutions into petri dishes to form films of uniform thickness.
-
Cure the films in an oven at a specified temperature (e.g., starting at 80°C and optimizing up to 165°C) for a defined period (e.g., 1-3 hours).[2]
-
After curing, allow the hydrogel films to cool to room temperature.
-
Wash the resulting hydrogels extensively with deionized water to remove any unreacted crosslinker and catalyst.
-
Dry the hydrogels to a constant weight for further characterization.
References
Synthesis of 2-Imidazolidone Hemihydrate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the laboratory synthesis of 2-imidazolidone hemihydrate. The synthesis is a two-step process involving the initial formation of anhydrous 2-imidazolidone from ethylenediamine and urea, followed by controlled hydration to yield the hemihydrate. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
Introduction
2-Imidazolidinone, also known as ethyleneurea, is a cyclic urea derivative. Its hemihydrate form is a stable, crystalline solid that is often used as a reagent in organic synthesis. The synthesis protocol outlined below is a common and efficient method for laboratory-scale preparation.
Reaction Scheme
The overall synthesis involves two main stages:
-
Synthesis of Anhydrous 2-Imidazolidone: The reaction of ethylenediamine with urea results in the formation of 2-imidazolidinone and ammonia as a byproduct. This condensation reaction is typically carried out at elevated temperatures.
-
Formation of this compound: Anhydrous 2-imidazolidone is then dissolved in hot water and allowed to crystallize, incorporating half a mole of water per mole of 2-imidazolidone to form the stable hemihydrate.
Experimental Protocol
Materials and Equipment
Materials:
-
Ethylenediamine (≥99%)
-
Urea (≥99%)
-
Distilled or deionized water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Oven or vacuum desiccator
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethylenediamine is corrosive and a respiratory irritant. Handle with care.
-
Ammonia gas is evolved during the reaction; ensure it is properly vented or trapped.
Synthesis of Anhydrous 2-Imidazolidone
This procedure is adapted from established methods for the synthesis of 2-imidazolidone.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add urea.
-
Addition of Ethylenediamine: Slowly add ethylenediamine to the urea. The molar ratio of ethylenediamine to urea should be approximately 1:1.
-
Heating: Heat the mixture gently at the start and then increase the temperature to around 150-250 °C. The reaction mixture will become a melt, and ammonia gas will evolve. The reaction is typically complete when the evolution of ammonia ceases.
-
Isolation: After the reaction is complete, the molten product is allowed to cool and solidify. The crude 2-imidazolidone can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.
Preparation of this compound
-
Dissolution: Dissolve the purified anhydrous 2-imidazolidone in a minimum amount of hot distilled water (approximately 80-90 °C). 2-Imidazolidone is soluble in water.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Colorless, needle-shaped crystals of this compound will form. For improved crystal formation, the solution can be cooled further in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water. Dry the crystals to a constant weight. The melting point of this compound is approximately 58 °C.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Anhydrous 2-Imidazolidone | ||
| CAS Number | 120-93-4 | [4] |
| Molecular Formula | C₃H₆N₂O | [4] |
| Molecular Weight | 86.09 g/mol | [4] |
| Melting Point | 129-132 °C | [4] |
| This compound | ||
| CAS Number | 121325-67-5 | [3] |
| Molecular Formula | C₃H₆N₂O · 0.5H₂O | [3] |
| Molecular Weight | 95.10 g/mol | [3] |
| Melting Point | 58 °C | [3] |
| pH (100 g/L in H₂O at 20 °C) | 9 - 11 | [5] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
References
- 1. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]
- 4. 2-Imidazolidone | 120-93-4 [chemicalbook.com]
- 5. 2-Imidazolidinone hemihydrate CAS 121325-67-5 | 804789 [merckmillipore.com]
Application Notes and Protocols for the Quantification of 2-Imidazolidone Hemihydrate in a Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Imidazolidone, a cyclic urea derivative, and its hemihydrate form are important intermediates and potential impurities in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Accurate quantification of 2-imidazolidone hemihydrate in complex mixtures is crucial for quality control, process optimization, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, selectivity, and available instrumentation. A comparative summary of the key performance characteristics of the described methods is presented below.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | FTIR |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Infrared absorption is proportional to the concentration of the analyte. |
| Selectivity | Good, but potential for interference from co-eluting compounds.[2] | High, due to mass-based detection.[2] | High, based on unique chemical shifts. | Moderate, potential for overlapping bands. |
| Sensitivity | Moderate to High. | High.[2] | Moderate. | Low to Moderate. |
| Quantification | External or internal standard calibration. | External or internal standard calibration. | Absolute or relative quantification using an internal standard.[3] | Requires chemometric models for complex mixtures. |
| Sample Preparation | Simple dissolution, filtration. | Derivatization may be required to improve volatility. | Simple dissolution in a deuterated solvent. | Minimal, can be used for solid and liquid samples. |
| Throughput | Moderate to High.[2] | Moderate.[2] | Low to Moderate. | High. |
Experimental Workflows and Protocols
A general workflow for the quantification of this compound in a mixture is depicted below.
References
Application Notes and Protocols: 2-Imidazolidone Hemihydrate in Coatings and Paints
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2-imidazolidone hemihydrate, also known as ethylene urea, as a formaldehyde scavenger in the preparation of coatings and paints. The primary application is to reduce the concentration of free formaldehyde, a volatile organic compound (VOC) with health concerns, in various coating formulations.
Introduction
This compound is a cyclic urea derivative that effectively scavenges free formaldehyde in aqueous systems.[1][2][3] Its utility in the coatings industry is primarily focused on the formulation of low-VOC and environmentally friendly paints and adhesives. By reacting with formaldehyde, it forms stable, non-volatile adducts, thereby reducing emissions from the wet paint and the cured film.[1][2]
Key Applications in Coatings and Paints
-
Formaldehyde Scavenger: The principal application is to reduce free formaldehyde levels in various resin systems, including urea-formaldehyde (UF), melamine-formaldehyde (MF), and poly-EVA emulsions used in water-based coatings.[1][2] It can be incorporated as an additive during the paint manufacturing process.[2]
-
Additive for Low-VOC Formulations: Assists in meeting stringent regulatory limits on VOC content in architectural and industrial coatings.
-
Inkjet Ink Additive: In addition to paints, it can be used in inkjet inks to disperse pigments, lubricate channels, and prevent nozzle drying, which improves the storage stability and printing quality.[2][3]
Quantitative Data Summary
The following tables summarize the expected performance of this compound in a typical water-based acrylic latex paint formulation. This data is illustrative and should be confirmed by internal testing, as results can vary based on the specific paint formulation and testing conditions.
Table 1: Formaldehyde Scavenging Efficiency
| Concentration of this compound (wt% on total formulation) | Initial Free Formaldehyde (ppm) | Free Formaldehyde after 24 hours (ppm) | Formaldehyde Reduction (%) |
| 0 (Control) | 100 | 95 | 5% |
| 1.0 | 100 | 40 | 60% |
| 2.5 | 100 | 15 | 85% |
| 5.0 | 100 | <5 | >95% |
Table 2: Effect on Coating Properties
| Concentration of this compound (wt%) | Gloss (60°) (GU) | Adhesion (ASTM D3359) | Dry-to-Touch Time (hours) |
| 0 (Control) | 85 | 5B | 2 |
| 1.0 | 84 | 5B | 2 |
| 2.5 | 83 | 5B | 2.5 |
| 5.0 | 80 | 4B | 3 |
Experimental Protocols
Protocol for Incorporation of this compound into a Latex Paint Formulation
This protocol describes the steps for adding this compound to a standard water-based acrylic latex paint formulation.
Materials:
-
Water-based acrylic latex paint base
-
This compound (powder)
-
High-speed disperser with a Cowles blade
-
Laboratory scale and mixing vessel
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Weigh the required amount of the latex paint base into the mixing vessel.
-
While under gentle agitation with the high-speed disperser, slowly add the pre-weighed this compound powder to the paint. A typical dosage ranges from 1.0% to 5.0% by weight of the total formulation.
-
Increase the disperser speed to a moderate level (e.g., 1000-1500 rpm) and continue mixing for 15-20 minutes, or until the this compound is completely dissolved and the mixture is homogeneous.
-
Visually inspect the paint for any undissolved particles or inconsistencies.
-
Allow the paint to equilibrate for at least 24 hours before conducting performance testing.
Protocol for Evaluating Formaldehyde Scavenging Efficacy
This protocol outlines a method to quantify the reduction of formaldehyde in a paint formulation after the addition of this compound, based on established chamber testing methods.
Materials:
-
Paint samples (control and with this compound)
-
Small-scale environmental test chamber
-
Formaldehyde detection equipment (e.g., HPLC with DNPH derivatization, or a direct-reading formaldehyde meter)
-
Substrate panels (e.g., gypsum board)
-
Paint application equipment (e.g., drawdown bar)
Procedure:
-
Apply a uniform film of the paint samples (control and experimental) to separate substrate panels at a specified thickness.
-
Immediately place the coated panels into individual small-scale environmental test chambers.
-
Seal the chambers and monitor the formaldehyde concentration in the chamber headspace at regular intervals (e.g., 1, 4, 8, and 24 hours) using the selected formaldehyde detection method.
-
Record the formaldehyde concentration in parts per million (ppm) or milligrams per cubic meter (mg/m³).
-
Calculate the percentage reduction in formaldehyde concentration for the samples containing this compound compared to the control sample at each time point.
Protocol for Assessing the Impact on Coating Properties
This protocol details the evaluation of key physical properties of the paint film.
4.3.1. Gloss Measurement
-
Apply the paint samples to a smooth, non-porous substrate and allow them to cure completely (typically 7 days at 25°C and 50% relative humidity).
-
Measure the 60° specular gloss of the cured films using a gloss meter according to ASTM D523.
-
Record the gloss units (GU) for each sample.
4.3.2. Adhesion Testing
-
Apply the paint samples to the desired substrate and allow for complete curing.
-
Perform a cross-hatch adhesion test according to ASTM D3359, Method B (for coatings less than 5 mils thick).
-
Rate the adhesion on a scale of 0B (complete delamination) to 5B (no delamination).
4.3.3. Drying Time
-
Apply the paint samples to a substrate and periodically test for dry-to-touch time according to ASTM D1640.
-
Record the time in hours for the paint to reach a tack-free state.
Visualizations
Caption: Experimental workflow for evaluating this compound in paint.
Caption: Logical relationship of formaldehyde scavenging by this compound.
References
Application Notes & Protocols: Recrystallization and Purification of 2-Imidazolidone Hemihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Imidazolidinone, also known as ethyleneurea, is a versatile heterocyclic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its hemihydrate form is a common state for this compound.[2] Achieving high purity of 2-Imidazolidone hemihydrate is crucial for its subsequent applications, particularly in drug development where impurities can affect efficacy, safety, and stability. Recrystallization is a fundamental and effective technique for the purification of crystalline solids like this compound.[1] This document provides a detailed, step-by-step guide for its recrystallization and purification, tailored for a laboratory setting.
Physicochemical Properties
2-Imidazolidinone is a white to off-white crystalline solid.[3] It is soluble in water and hot ethanol, and sparingly soluble in ether.[3][4] The hemihydrate has a melting point of approximately 58 °C.[2] Understanding the solubility profile is key to selecting an appropriate solvent system for recrystallization.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent. Water or ethanol are recommended starting solvents based on solubility data.[3][5]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, absolute ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Water and ethanol are suitable candidates.[3][5]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent, as this will reduce the final yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Pour the hot solution through the preheated filtration setup to remove insoluble impurities.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point of the hemihydrate (below 58°C) or in a vacuum desiccator until a constant weight is achieved.[2]
-
-
Purity and Yield Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent yield of the recrystallized product.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Experimental Protocol: Two-Solvent Recrystallization
A two-solvent system can be employed when a suitable single solvent cannot be identified. This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[7][8]
Step-by-Step Procedure:
-
Solvent Pair Selection: Choose a miscible solvent pair. For 2-Imidazolidone, an ethanol/water or acetone/ether system could be explored.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethanol).[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.[8]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5 and 6 from the single-solvent recrystallization protocol.
Data Presentation
The following table can be used to summarize the quantitative data from the recrystallization experiments.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | White to off-white solid[3] | Colorless acicular crystalline solid[3] |
| Weight (g) | User-defined | User-defined |
| Melting Point (°C) | User-defined | ~58 °C[2] |
| Purity (%) | User-defined | >99% (typical target)[9] |
| Yield (%) | N/A | User-defined |
Visualizations
Experimental Workflow for Single-Solvent Recrystallization
Caption: Workflow for the single-solvent recrystallization of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Use caution when working with hot solvents and glassware.
By following this detailed guide, researchers can effectively purify this compound, ensuring a high-quality starting material for their research and development activities.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 2-Imidazolidinone hemihydrate for synthesis 121325-67-5 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. 2-Imidazolidone PESTANAL Analytical Standard High Purity at Best Price [nacchemical.com]
Application of 2-Imidazolidone Hemihydrate in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Imidazolidone, also known as ethylene urea, and its hemihydrate form, are versatile cyclic urea compounds. Their unique structural features make them valuable building blocks in the synthesis of a variety of biologically active molecules, including a range of agrochemicals. This document provides detailed application notes and experimental protocols for the use of 2-imidazolidone hemihydrate in the synthesis of key agrochemicals, with a primary focus on the widely used neonicotinoid insecticide, Imidacloprid.
Core Application: Synthesis of the Neonicotinoid Insecticide Imidacloprid
This compound serves as a crucial starting material for the synthesis of Imidacloprid. The overall synthetic pathway involves a key intermediate, 2-nitroiminoimidazolidine. The following sections detail the experimental protocols for the synthesis of this intermediate and its subsequent conversion to Imidacloprid.
Logical Workflow for Imidacloprid Synthesis
Caption: Synthesis pathway from this compound to Imidacloprid.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitroiminoimidazolidine from 2-Imidazolidone
This protocol outlines the nitration of 2-imidazolidone to form the key intermediate, 2-nitroiminoimidazolidine.
Materials:
-
2-Imidazolidone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate solution (5%)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 21.5 g (0.25 mol) of 2-imidazolidone to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-imidazolidone is completely dissolved, begin the dropwise addition of 22.5 g (0.25 mol) of concentrated nitric acid from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to a pH of 6-7 by the slow addition of a 5% sodium bicarbonate solution.
-
The white precipitate of 2-nitroiminoimidazolidine will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (3 x 50 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-nitroiminoimidazolidine.
-
Dry the purified product in a vacuum oven at 50 °C.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | 32.5 g |
| Typical Actual Yield | 26-29 g |
| Yield Percentage | 80-90% |
| Melting Point | 218-220 °C |
Protocol 2: Synthesis of Imidacloprid from 2-Nitroiminoimidazolidine
This protocol details the condensation reaction between 2-nitroiminoimidazolidine and 2-chloro-5-chloromethylpyridine to produce Imidacloprid.[1]
Materials:
-
2-Nitroiminoimidazolidine
-
2-Chloro-5-chloromethylpyridine
-
Potassium Carbonate (anhydrous)
-
Acetonitrile
-
Isopropanol
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stirring bar
-
Heating mantle
-
Thermometer
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.30 g (10 mmol) of 2-nitroiminoimidazolidine, 1.62 g (10 mmol) of 2-chloro-5-chloromethylpyridine, and 2.76 g (20 mmol) of anhydrous potassium carbonate.[1]
-
Add 50 mL of acetonitrile to the flask.[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate and other insoluble salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid.
-
Purify the crude product by recrystallization from an isopropanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 60 °C.
Quantitative Data Summary for Imidacloprid Synthesis:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Nitroiminoimidazolidine | 130.11 | 1.30 g | 10 |
| 2-Chloro-5-chloromethylpyridine | 162.02 | 1.62 g | 10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
| Parameter | Value |
| Reaction Time | 8 hours |
| Reaction Temperature | 80 °C |
| Crude Product Yield | ~85% [1] |
| Final Purity (after Recrystallization) | >98% [1] |
| Melting Point | 143-145 °C[1] |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of Imidacloprid.
Other Potential Agrochemical Applications
While the synthesis of Imidacloprid is a primary application, 2-imidazolidone and its derivatives are also intermediates in the synthesis of other agrochemicals, including:
-
Nitenpyram: Another neonicotinoid insecticide.
-
Imidazolinone Herbicides: A class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.
Detailed, quantitative protocols for these syntheses starting directly from this compound are less commonly available in public literature, often being proprietary information. However, the fundamental reactivity of the 2-imidazolidone ring allows for various chemical modifications to build the core structures of these other agrochemical classes.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of agrochemicals, most notably the neonicotinoid insecticide Imidacloprid. The provided protocols offer a detailed guide for the laboratory-scale synthesis of Imidacloprid, highlighting the key intermediate, 2-nitroiminoimidazolidine. The structured data and workflows are intended to support researchers and professionals in the development and optimization of synthetic routes for these important agricultural compounds.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Purity of 2-Imidazolidone Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in 2-Imidazolidone Hemihydrate. 2-Imidazolidone, also known as ethyleneurea, is a polar compound, and its analysis can be challenging using standard reverse-phase chromatography. The method outlined below utilizes a polar-compatible reverse-phase column with a highly aqueous mobile phase to achieve optimal retention and separation of the main component from its potential impurities. This method is suitable for quality control and stability testing in research and pharmaceutical development environments.
Introduction
2-Imidazolidone is a cyclic urea derivative used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its hemihydrate form is a common state for this substance. Ensuring the purity of starting materials and intermediates like this compound is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product.
Due to its high polarity, 2-Imidazolidone is poorly retained on traditional C18 columns with typical reversed-phase mobile phases. The developed method overcomes this challenge by employing a mobile phase with a high aqueous content and an appropriate stationary phase, ensuring reliable and reproducible analysis.
Experimental Protocol
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is used. The proposed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Polar-compatible C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Atlantis T3, Agilent Zorbax Aqua, or equivalent) |
| Mobile Phase A | 0.05% v/v Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 2% B, 5-20 min: 2-30% B, 20-25 min: 30% B, 25.1 min: 2% B, 30 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the system suitability must be verified by injecting the standard solution five times. The acceptance criteria are outlined in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) | Not more than 2.0% for peak area and retention time |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
All quantitative data should be summarized in a clear and structured table for easy comparison of different batches or stability time points.
Experimental Workflow Diagram
The overall workflow for the purity determination of this compound by HPLC is illustrated in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The proposed HPLC method provides a reliable and reproducible approach for determining the purity of this compound. The use of a polar-compatible C18 column and a highly aqueous mobile phase with a gradient elution program allows for the effective separation of the main component from potential impurities. This method is suitable for routine quality control and stability studies in the pharmaceutical industry. It is recommended that this method be fully validated according to ICH guidelines prior to its implementation in a regulated environment.
Troubleshooting & Optimization
How to increase the yield of 2-Imidazolidone hemihydrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-imidazolidone hemihydrate and increasing its yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the chosen synthesis route. | Systematically optimize reaction parameters. For the CO2 method, ensure the pressure is around 6 MPa and the temperature is at 150°C.[1] For the urea method, a gradual increase in temperature to 250°C may be necessary to drive the reaction to completion.[2][3] |
| Inefficient Catalyst: The catalyst may be inactive or not suitable for the reaction. | For the dimethyl carbonate (DCM) method, ensure the catalyst, such as NH2SO3H or sodium methoxide, is active and used in the correct proportion.[1][4] | |
| Impure Reactants: The purity of starting materials like ethylenediamine (EDA) or urea can significantly impact the yield. | Use high-purity reactants. Pre-purification of starting materials may be necessary.[5] | |
| Product Loss During Purification: Significant amounts of the product may be lost during recrystallization or other purification steps. | Optimize the purification process. For recrystallization, select a solvent in which 2-imidazolidone has high solubility at high temperatures and low solubility at low temperatures, such as methanol or acetone.[1][6] Consider using a polystyrene sulphonic acid cation active base exchange resin for purification of crude ethylene urea.[7] | |
| Presence of Polymeric Impurities | Side Reactions in the Urea Method: The reaction between urea and ethylenediamine can sometimes lead to the formation of polymers, which are difficult to remove. | A patented method suggests heating ethylenediamine and urea and then evaporating the 2-imidazolidone directly from the reaction mixture to avoid the formation of non-volatile polymeric impurities.[2][3] |
| Product is Difficult to Purify | Complex Reaction Mixture: Some synthesis methods, like the carbonate method, can result in complex mixtures that are challenging to purify.[1] | Consider alternative synthesis routes that yield a cleaner crude product, such as the CO2 method or the optimized urea method.[1][2][3] For existing crude products, a combination of purification techniques like recrystallization and column chromatography might be necessary.[5] |
| Formation of Anhydrous Product Instead of Hemihydrate | Absence of Water During Crystallization: The hemihydrate form requires the presence of water during the final crystallization step. | Ensure the final purification or crystallization step is performed in the presence of water. The amount of water may need to be carefully controlled to obtain the desired hemihydrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-imidazolidone?
A1: The most common synthesis methods for 2-imidazolidone (also known as ethylene urea) include the phosgene method, the carbonate method, the urea method, and the carbon dioxide method.[1] The urea and CO2 methods are often preferred for industrial applications due to the low cost and availability of raw materials and improved safety profiles compared to the highly toxic phosgene method.[1][2]
Q2: How can I achieve a high yield in the synthesis of 2-imidazolidone?
A2: To achieve a high yield, it is crucial to optimize the reaction conditions for your chosen method. For example, using CO2 and ethylenediamine as reactants at 6 MPa and 150°C can result in a yield of up to 97%.[1] Another high-yield method involves the reaction of ethylenediamine and dimethyl carbonate with sodium methoxide as a catalyst, which can achieve a yield of 90% before and 99.9% after washing with acetone.[4]
Q3: What are the main challenges in the synthesis of 2-imidazolidone?
A3: The main challenges include the use of hazardous materials like phosgene in older methods, the formation of difficult-to-remove polymeric byproducts in the urea method, and complex purification procedures that can lead to significant product loss.[1][2][3]
Q4: How do I obtain the hemihydrate form of 2-imidazolidone?
A4: The formation of this compound is dependent on the final crystallization process. To obtain the hemihydrate, the crystallization of the purified 2-imidazolidone should be carried out in the presence of a controlled amount of water.
Q5: What are the recommended purification techniques for 2-imidazolidone?
A5: Common purification techniques include recrystallization from solvents like methanol, chloroform, or acetone.[1][6] Chromatographic methods can also be employed for higher purity.[5] For crude product obtained from the urea method, purification using a polystyrene sulphonic acid cation active base exchange resin has been reported.[7]
Quantitative Data on Synthesis Yields
| Synthesis Method | Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Carbon Dioxide Method | Ethylenediamine, CO2 | 6 MPa, 150°C | 97% | [1] |
| Carbonate Method | Ethylenediamine, Dimethyl Carbonate | NH2SO3H, 2-6 MPa | 70% (after purification) | [1] |
| Carbonate Method | Ethylenediamine, Dimethyl Carbonate | Sodium Methoxide in Methanol, 90°C | 90% (crude), 99.9% (after acetone wash) | [4] |
| Urea Method | Ethylenediamine, Urea | Heating up to 250°C, followed by evaporation/collection | High Yield (clean, industrial method) | [2][3] |
Detailed Experimental Protocols
1. Synthesis of 2-Imidazolidone via the Carbonate Method
This protocol is based on a high-yield synthesis method reported in the literature.[4]
-
Materials:
-
Ethylenediamine (99.5% purity)
-
Dimethyl carbonate (99% purity)
-
Toluene
-
Sodium methoxide (30% solution in methanol)
-
Acetone
-
-
Procedure:
-
Under a nitrogen purge, charge a reaction vessel with 60.3 g (1 mol) of ethylenediamine, 45.45 g (0.5 mol) of dimethyl carbonate, 92.93 g (1 mol) of toluene, and 4.5 g (0.025 mol) of a 30% sodium methoxide solution in methanol at room temperature (23°C).
-
An exothermic reaction will cause the temperature to rise to approximately 55°C.
-
After one hour, increase the temperature to 90°C and maintain it at reflux for two hours.
-
Cool the reaction mixture, which will result in the formation of a white solid.
-
Filter the product and wash it with toluene. The isolated product is 2-imidazolidone with a purity of approximately 97% and a yield of 90%.
-
For further purification, wash the obtained 2-imidazolidone with acetone. This will yield a product with a purity of 99.9%.
-
2. Synthesis of 2-Imidazolidone via the Urea Method (Industrial Approach)
This protocol is based on a patented, clean synthesis method.[2][3]
-
Materials:
-
Ethylenediamine
-
Urea
-
-
Procedure:
-
In a suitable reactor (batch or continuous), heat a mixture of ethylenediamine and urea. It is preferable to use an excess of ethylenediamine.
-
As the temperature rises, a condensation reaction will occur, producing ammonia.
-
Continuously remove the ammonia from the reaction system to drive the reaction forward. This can be achieved by applying negative pressure or by passing an inert gas through the reactor.
-
Once the generation of ammonia significantly reduces or stops, recover the excess, unreacted ethylenediamine.
-
After the removal of excess ethylenediamine, the temperature of the remaining condensation mixture is further increased.
-
Evaporate the 2-imidazolidone from the mixture and collect it. This direct evaporation method helps to separate the product from any non-volatile polymeric impurities.
-
Visualizations
Caption: Experimental Workflow for the Carbonate Synthesis Method.
Caption: Key Factors Influencing the Yield of 2-Imidazolidone Synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 4. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US2993906A - Purification of imidazolidones - Google Patents [patents.google.com]
Common byproducts in the synthesis of 2-Imidazolidone hemihydrate and their removal
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the common byproducts encountered during the synthesis of 2-Imidazolidone hemihydrate (also known as ethylene urea) and methods for their removal.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My final product has a low melting point and appears impure. What are the likely byproducts?
A1: The most common byproducts in the synthesis of 2-Imidazolidone from ethylenediamine and urea are:
-
Unreacted Starting Materials: Residual ethylenediamine and urea.
-
N,N'-bis(2-aminoethyl)urea: This byproduct forms when the desired 2-Imidazolidone product reacts with unreacted ethylenediamine.
-
Polymeric Impurities: Under certain conditions, especially at high temperatures, side reactions can lead to the formation of polyurea-like compounds, which are often difficult to remove.[1]
Q2: I have a low yield of 2-Imidazolidone. What are the possible causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts, particularly N,N'-bis(2-aminoethyl)urea and polymeric materials, consumes the desired product and reduces the yield. Optimizing reaction conditions, such as temperature and reactant stoichiometry, can minimize these side reactions.
-
Losses during Work-up and Purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps. Ensure efficient transfer of materials and minimize the amount of solvent used for washing crystals.
Q3: How can I remove the identified byproducts from my crude 2-Imidazolidone?
A3: There are two primary methods for the purification of crude 2-Imidazolidone:
-
Recrystallization: This is an effective method for removing most common byproducts. Solvents such as ethanol, acetone, or a mixture of ethanol and water are suitable for recrystallization.
-
Ion-Exchange Chromatography: This technique is particularly useful for removing basic impurities like unreacted ethylenediamine. A strong acid cation exchange resin can be employed to bind the basic impurities, allowing the neutral 2-Imidazolidone to be collected.
Q4: My purified product still shows the presence of residual ethylenediamine. How can I remove it effectively?
A4: If recrystallization does not completely remove ethylenediamine, ion-exchange chromatography is the recommended method. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Washing the purified crystals with a suitable solvent like acetone can also reduce the levels of residual ethylenediamine.[2]
Q5: What is the expected purity of 2-Imidazolidone after purification?
A5: The purity of the final product will depend on the chosen purification method and the initial level of impurities. The following table summarizes typical purity levels that can be achieved.
Data on Purification Efficiency
The following tables provide a summary of quantitative data on the effectiveness of different purification methods for 2-Imidazolidone.
Table 1: Purity Enhancement via Recrystallization
| Initial Purity (%) | Purification Method | Final Purity (%) | Reference |
| 94.4 | Recrystallization from ethanol | 99.4 | [1] |
| 97.0 | Washing with acetone | 99.9 | [2] |
Table 2: Reduction of Specific Impurities
| Impurity | Initial Concentration | Purification Method | Final Concentration | Reference |
| Ethylenediamine | 150 mg/kg | Washing with acetone | 100 mg/kg | [2] |
Experimental Protocols
Protocol 1: Purification of 2-Imidazolidone by Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude 2-Imidazolidone (e.g., 20 g with a purity of 94.4%) to an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 50 mL) and heat the mixture with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol (e.g., 15 mL) to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Removal of Ethylenediamine using Cation Exchange Chromatography
-
Resin Preparation: Use a strong acid cation exchange resin (e.g., polystyrene sulphonic acid-based). Prepare a slurry of the resin in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by passing deionized water through it until the pH of the eluate is neutral.
-
Sample Loading: Dissolve the crude 2-Imidazolidone containing ethylenediamine impurity in a minimal amount of deionized water. Carefully load the solution onto the top of the column.
-
Elution: Elute the column with deionized water. The neutral 2-Imidazolidone will not bind to the resin and will elute from the column. The basic ethylenediamine will bind to the acidic resin.
-
Fraction Collection: Collect the fractions containing the purified 2-Imidazolidone.
-
Analysis: Monitor the fractions using a suitable analytical method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the water under reduced pressure to obtain the purified this compound.
-
Resin Regeneration: The resin can be regenerated by washing with a strong acid solution (e.g., HCl) to remove the bound ethylenediamine, followed by extensive washing with deionized water.
Visual Troubleshooting and Workflow
The following diagrams illustrate the logical workflow for troubleshooting common issues in 2-Imidazolidone synthesis and the general experimental workflow for purification.
Caption: Troubleshooting workflow for 2-Imidazolidone synthesis issues.
Caption: General experimental workflow for purification of 2-Imidazolidone.
References
Technical Support Center: Troubleshooting Low Formaldehyde Scavenging Efficiency of 2-Imidazolidone Hemihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of 2-Imidazolidone Hemihydrate as a formaldehyde scavenger.
Troubleshooting Guides
This section addresses specific issues that may lead to lower-than-expected formaldehyde scavenging efficiency.
Question: Why am I observing low formaldehyde scavenging efficiency with this compound?
Answer: Low scavenging efficiency can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Concentration: The concentration of this compound is critical. A concentration that is too low will result in incomplete scavenging of formaldehyde. Conversely, an excessively high concentration may not provide a proportional increase in efficiency and could negatively impact the properties of the final product. It is recommended to use 2-5% of 2-imidazolidone in most applications, but the optimal amount depends on various factors and should be determined experimentally.[1]
-
Incorrect pH of the System: The pH of your experimental system can significantly influence the reaction between this compound and formaldehyde. While specific optimal pH ranges for this reaction are not extensively documented in the provided search results, the reactivity of both formaldehyde and the amine groups on 2-Imidazolidone is known to be pH-dependent. It is advisable to screen a range of pH values to find the optimal condition for your specific application.
-
Presence of Interfering Substances: Other components in your reaction mixture could compete with formaldehyde for this compound or inhibit the scavenging reaction. Potential interfering substances include other aldehydes, amines, and sulfites.[2] It is important to analyze your system for such components.
-
Inaccurate Formaldehyde Quantification: The method used to measure formaldehyde concentration is crucial for accurately determining scavenging efficiency. Ensure your analytical method is validated and calibrated correctly. Common methods include spectrophotometry (e.g., with acetylacetone or chromotropic acid) and chromatography.[2][3]
-
Degradation of this compound: Improper storage or handling can lead to the degradation of the scavenger. 2-Imidazolidone has a shelf life of at least twelve months if stored in its original unopened container at temperatures not exceeding 30°C (86°F).[1] If the shelf life has been exceeded, a renewed testing of its properties is imperative.[1]
Question: My formaldehyde measurements are inconsistent. What could be the cause?
Answer: Inconsistent formaldehyde measurements can be a significant source of error when evaluating scavenging efficiency. Here are some common causes and troubleshooting steps:
-
Sampling and Sample Preparation: Ensure that your sampling and sample preparation procedures are consistent and reproducible. For solid samples, the distribution of the scavenger and formaldehyde can be heterogeneous.
-
Analytical Method Variability: Different analytical methods for formaldehyde quantification have varying levels of precision and are susceptible to different interferences. If you are switching between methods, ensure they are properly cross-validated.
-
Leachable Formaldehyde: In some materials, formaldehyde may be slowly released over time. Ensure that your measurement protocol accounts for both free and potentially releasable formaldehyde to get a complete picture of the scavenging efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism between this compound and formaldehyde?
A1: 2-Imidazolidone, a cyclic urea, reacts with formaldehyde through the nucleophilic addition of the nitrogen atoms in the imidazolidone ring to the carbonyl carbon of formaldehyde. This reaction forms a more stable, less volatile compound, effectively sequestering the formaldehyde.[4]
Q2: What is a typical recommended concentration range for this compound?
A2: A general recommendation is to use 2-5% of this compound in most applications.[1] However, the optimal concentration is highly dependent on the specific system, including the initial formaldehyde concentration and the matrix in which the scavenging is taking place.[1] Laboratory experimentation is necessary to determine the ideal dosage for your specific needs.[1]
Q3: How can I accurately measure the formaldehyde scavenging efficiency?
A3: The scavenging efficiency is typically calculated by measuring the formaldehyde concentration before and after the addition of this compound. The efficiency can be expressed as a percentage reduction in formaldehyde concentration. Accurate quantification of formaldehyde is key. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: Are there any known compounds that interfere with the formaldehyde scavenging activity of this compound?
A4: Yes, other aldehydes, amines, and sulfites can potentially interfere with the scavenging reaction.[2] These compounds may compete with formaldehyde for the active sites on the 2-Imidazolidone molecule.
Q5: How should this compound be stored?
A5: this compound should be stored in its original unopened container at a temperature not exceeding 30°C (86°F).[1] It has a shelf life of at least one year under these conditions.[1]
Data Presentation
The following table summarizes the effect of different formaldehyde scavenger (FS) ratios on formaldehyde emission (FE) and mechanical properties of fiberboard, providing an example of how scavenger concentration can be optimized.
| FS Ratio (%) | Formaldehyde Emission (FE) Reduction (%) | Modulus of Rupture (MOR) Decrease (%) | Modulus of Elasticity (MOE) Decrease (%) | Internal Bond (IB) Strength Decrease (%) |
| 5 | 8.97 | 12.66 | 10.04 | 8.16 |
| 10 | Not Specified | 8.86 | 7.89 | Not Specified |
| 15 | 43.24 | 17.97 | 15.65 | 16.33 |
Data adapted from a study on the effects of a formaldehyde scavenger in fiberboard production.[5][6]
Experimental Protocols
Protocol for Determining Formaldehyde Scavenging Efficiency
This protocol outlines a general procedure for determining the formaldehyde scavenging efficiency of this compound in a liquid system.
1. Materials:
- Formaldehyde standard solution
- This compound
- Appropriate solvent (e.g., water, buffer solution)
- Reagents for formaldehyde quantification (e.g., acetylacetone reagent)
- Spectrophotometer or other analytical instrument
2. Procedure:
- Prepare a known concentration of formaldehyde solution in the desired solvent.
- Take an initial sample (blank) of the formaldehyde solution for quantification to determine the initial formaldehyde concentration (C_initial).
- Add a predetermined amount of this compound to the formaldehyde solution. The concentration of the scavenger should be based on the expected formaldehyde concentration and the desired scavenging efficiency.
- Allow the reaction to proceed for a specified amount of time under controlled temperature and pH.
- Take a final sample of the solution for formaldehyde quantification to determine the final formaldehyde concentration (C_final).
- Quantify the formaldehyde concentration in the initial and final samples using a validated analytical method (e.g., the acetylacetone method described below).
- Calculate the formaldehyde scavenging efficiency using the following formula: Scavenging Efficiency (%) = [(C_initial - C_final) / C_initial] x 100
Acetylacetone Method for Formaldehyde Quantification:
This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which can be measured spectrophotometrically.
-
Prepare an acetylacetone reagent: Dissolve 15.4 g of ammonium acetate in 50 mL of reagent water. Add 0.20 mL of acetylacetone and 0.30 mL of glacial acetic acid. Mix thoroughly and dilute to 100 mL with reagent water.[2]
-
To a sample containing formaldehyde, add the acetylacetone reagent.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to allow for color development.[2]
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DDL (typically around 412 nm) using a spectrophotometer.
-
Determine the formaldehyde concentration by comparing the absorbance to a calibration curve prepared with known concentrations of formaldehyde standards.
Mandatory Visualization
Caption: Reaction mechanism of formaldehyde scavenging by this compound.
Caption: A workflow for troubleshooting low formaldehyde scavenging efficiency.
References
- 1. atamankimya.com [atamankimya.com]
- 2. epa.gov [epa.gov]
- 3. aphis.usda.gov [aphis.usda.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. drewno-wood.pl [drewno-wood.pl]
- 6. Effects of formaldehyde scavenger on mechanical, physical, and emission tests in multi-layer pressed chipboard production [drewno-wood.pl]
Preventing the formation of polymeric impurities in 2-Imidazolidone hemihydrate production.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of polymeric impurities during the synthesis of 2-imidazolidone hemihydrate.
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of 2-imidazolidone from urea and ethylenediamine, with a focus on preventing the formation of unwanted polymeric byproducts.
Problem: My final product contains a significant amount of insoluble, viscous, or glassy material, leading to low yield and purification difficulties.
This is a classic sign of polymeric impurity formation. The likely culprit is the generation of poly(ethylene urea) through side reactions.
Troubleshooting Workflow
The following workflow can help diagnose and resolve the issue of polymer formation.
Caption: Troubleshooting workflow for polymeric impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the polymeric impurities in 2-imidazolidone production?
When synthesizing 2-imidazolidone from urea and ethylenediamine, the primary polymeric impurity is poly(ethylene urea) . This consists of repeating ethylene urea units linked together, forming oligomers and larger polymers. These impurities are often characterized by low solubility and high viscosity, making the purification of the desired 2-imidazolidone product exceptionally difficult.[1] A known intermediate and potential building block for this polymer is the linear dimer, N,N′-bis(2-aminoethyl)urea.
Q2: How do these polymeric impurities form?
Polymeric impurities form when the reaction conditions, particularly high temperatures, favor intermolecular condensation reactions over the desired intramolecular cyclization. The likely mechanism involves several steps:
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Formation of an Intermediate: Urea and ethylenediamine react to form an N-(2-aminoethyl)urea intermediate.
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Desired Cyclization vs. Dimerization: This intermediate can either undergo intramolecular cyclization to form 2-imidazolidone (the desired product), releasing ammonia, or it can react with another ethylenediamine molecule to form a linear dimer.
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Polymer Propagation: At elevated temperatures, these linear dimers and oligomers can further react with other urea or ethylenediamine molecules, leading to chain growth and the formation of higher molecular weight poly(ethylene urea). Inefficient removal of ammonia can also hinder the desired cyclization, promoting side reactions.
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism for the formation of polymeric impurities.
Q3: What are the ideal reaction conditions to minimize polymer formation?
Minimizing polymer formation requires careful control over reaction parameters to favor the intramolecular cyclization pathway. While optimal conditions can vary, the following guidelines are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 140 - 160°C | Significantly higher temperatures (e.g., >200°C) drastically increase the rate of polymerization.[1] |
| Reactant Ratio | Slight excess of Ethylenediamine (e.g., 1:1.1 Urea:EDA) | Ensures complete consumption of urea and minimizes urea-driven side reactions. |
| Ammonia Removal | Continuous removal via inert gas sparge (N₂) or vacuum | Drives the equilibrium towards the formation of the cyclized product. |
| Reaction Time | Monitor reaction completion (e.g., by TLC or HPLC) | Avoid prolonged heating after the reaction is complete to prevent post-synthesis polymerization. |
| Agitation | Vigorous and efficient stirring | Prevents localized high concentrations of reactants and ensures uniform temperature distribution. |
Note: Quantitative data directly correlating these parameters to the percentage of polymeric impurity is not widely available in published literature. The recommendations above are based on established chemical principles and synthesis protocols aimed at maximizing product yield.
Q4: How can I detect and characterize these polymeric impurities?
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most suitable technique for this purpose. GPC separates molecules based on their size in solution.
-
Detection: A GPC chromatogram will show a peak for the small 2-imidazolidone molecule at a longer retention time. Polymeric impurities, being larger, will elute earlier, appearing as one or more broader peaks at shorter retention times.
-
Characterization: By using polymer standards (e.g., polystyrene or polyethylene glycol), you can estimate the molecular weight distribution (Mw, Mn) and dispersity (Đ) of the impurities.
A detailed analytical protocol is provided in the "Experimental Protocols" section below.
Q5: What is the best way to purify 2-imidazolidone if polymers have already formed?
Due to the non-volatile nature of the polymeric impurities, purification can be achieved through distillation or sublimation of the 2-imidazolidone product under reduced pressure. A Chinese patent suggests a method where, after the initial reaction and removal of excess reactants, the temperature is raised to evaporate the 2-imidazolidone, which is then collected, leaving the polymeric residue behind.[1]
Q6: Does the formation of the hemihydrate affect the removal of polymers?
The final crystallization step to form the hemihydrate can aid in purification. Polymeric impurities are typically amorphous and will remain in the mother liquor during the crystallization of the highly ordered this compound crystals. Therefore, a carefully executed crystallization/recrystallization from an appropriate solvent (like water or a water/alcohol mixture) can be an effective final purification step to separate the desired crystalline hemihydrate from any remaining soluble oligomers.
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of 2-Imidazolidone to Minimize Polymer Formation
This protocol is designed to favor the formation of the desired product by maintaining a controlled temperature profile and ensuring efficient removal of ammonia.
Workflow Diagram
Caption: Experimental workflow for minimizing polymer formation.
Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a subsurface nitrogen inlet tube.
-
Charging Reactants: Charge the flask with urea (1.0 equivalent) and ethylenediamine (1.1 equivalents).
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Initial Heating: Begin vigorous stirring and introduce a slow but steady stream of nitrogen through the inlet tube to facilitate ammonia removal. Heat the reaction mixture to 120°C.
-
First Hold: Maintain the temperature at 120°C. Vigorous evolution of ammonia will be observed. Hold at this temperature until the rate of ammonia evolution noticeably decreases.
-
Temperature Ramp: Slowly increase the temperature to a maximum of 140-150°C over 1-2 hours. Crucially, do not exceed 160°C.
-
Second Hold & Monitoring: Hold the reaction at 140-150°C and monitor its progress by taking small aliquots and analyzing them via TLC or HPLC until the urea is consumed (typically 3-5 hours).
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Cooling and Crystallization: Once the reaction is complete, cool the mixture to approximately 80°C. Slowly add a calculated amount of deionized water to form the hemihydrate and dissolve the product.
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Isolation: Continue cooling the aqueous solution to 0-5°C to induce crystallization. Collect the this compound crystals by filtration, wash with a small amount of cold water, and dry under vacuum at a low temperature (<50°C).
Protocol 2: Analytical Characterization of Polymeric Impurities using GPC/SEC
This protocol provides a general framework for the analysis of poly(ethylene urea) impurities in a 2-imidazolidone sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude 2-imidazolidone product into a vial.
-
Dissolve the sample in the GPC mobile phase (e.g., Dimethylformamide (DMF) with 0.01M LiBr) to a final concentration of 1-2 mg/mL.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a 0.45 µm syringe filter (PTFE or other solvent-compatible membrane) into an HPLC vial.
-
-
GPC/SEC System and Conditions:
-
Instrument: A standard GPC/SEC system with a pump, injector, column oven, and a Refractive Index (RI) detector.
-
Columns: A set of polar-compatible GPC columns (e.g., Agilent PLgel MIXED-D or similar) suitable for separating a wide range of polymer molecular weights in polar organic solvents.
-
Mobile Phase: DMF with 0.01M LiBr (to prevent ionic interactions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of narrow-dispersity polymer standards (e.g., Polystyrene or Poly(methyl methacrylate)) of known molecular weights.
-
Run the standards under the same conditions as the sample.
-
Construct a calibration curve by plotting the log of the molecular weight (log M) against the retention time.
-
-
Data Analysis:
-
Run the prepared sample.
-
Identify the peak corresponding to 2-imidazolidone (longest retention time).
-
Identify the peaks eluting earlier, which correspond to the polymeric impurities.
-
Using the calibration curve, the software can calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymeric impurities. This provides a quantitative measure of the extent of polymerization.
-
References
Improving the solubility of 2-Imidazolidone hemihydrate for specific applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Imidazolidone Hemihydrate for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is a polar compound with high solubility in water. Its solubility in common solvents is summarized in the table below. Challenges typically arise when trying to achieve very high concentrations, when using less polar organic solvents, or when working with complex formulation buffers.
Data Presentation: Solubility of this compound
| Solvent | Type | Solubility (g/L) | Temperature (°C) | Citation |
| Water | Aqueous | 950 | 20 | [1] |
| Water | Aqueous | 1800 | 40 | |
| Hot Alcohol (e.g., Ethanol) | Organic | Soluble | ~78 | [2] |
| Ethanol | Organic | Soluble | 25 | [3] |
| Methanol | Organic | Soluble | 25 | [3] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | 25 | [3] |
| Chloroform | Organic | Slightly Soluble | 25 | [2] |
| Ether | Organic | Difficultly Soluble | 25 | [2] |
Q2: My this compound is not dissolving in water as expected. What are the initial troubleshooting steps?
A2: If you are experiencing issues with dissolving this compound in water, consider the following initial steps:
-
Verify Material Quality: Ensure the material is pure and is indeed the hemihydrate form. Impurities can significantly impact solubility.
-
Check Temperature: Solubility in water is temperature-dependent. Gently warming the solution to 40°C can nearly double the solubility from 950 g/L to 1800 g/L.[4]
-
Increase Agitation: Ensure adequate mixing or stirring. Use a magnetic stirrer for a sufficient duration to allow for dissolution.
-
Measure pH: The natural pH of a 100 g/L aqueous solution of this compound is between 9 and 11.[5] If your water or buffer is acidic, it may affect solubility.
Q3: How does pH influence the solubility of this compound?
A3: 2-Imidazolidone is a cyclic urea and has a predicted pKa of approximately 14.58, indicating it is a very weak acid.[6] However, its aqueous solutions are slightly alkaline (pH 9-11).[5] This suggests that in highly acidic environments, the nitrogen atoms could be protonated, potentially increasing solubility. Conversely, in very high pH environments, solubility might be altered. For most practical purposes between pH 4-9, the molecule is neutral, and pH effects are minimal. If your application involves extreme pH values, a pH-solubility profile study is recommended.
Q4: I need to dissolve this compound in an organic solvent for a synthesis reaction. Which should I choose?
A4: For organic solvents, hot ethanol and DMSO are excellent choices, offering good solubility.[2][3] Methanol is also a suitable solvent.[3] For non-polar solvents like ether, solubility is very limited.[2] If your reaction requires a non-polar environment, a solvent screen or the use of a co-solvent system will be necessary.
Troubleshooting Guide: Enhancing Solubility
This guide provides structured approaches to address common solubility challenges.
Problem 1: Achieving Concentrations Above Saturation in Aqueous Solutions
You require a concentration higher than 950 g/L in water at room temperature for your formulation or experiment.
Solution Workflow:
References
Side reactions to consider when using 2-Imidazolidone hemihydrate in organic synthesis
Welcome to the technical support center for the use of 2-Imidazolidone Hemihydrate in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to side reactions when using this compound as a reactant.
Q1: What are the primary types of side reactions to consider when using this compound?
When using this compound in reactions such as N-acylation and N-alkylation, the main side reactions to be aware of are:
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Over-reaction (Di-substitution): Formation of 1,3-disubstituted products (diacylation or dialkylation) is a common issue. The mono-substituted product can be more reactive than the starting 2-imidazolidone, leading to a second substitution.[1][2]
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Hydrolysis: The presence of water in the hemihydrate, or from reaction conditions, can lead to the hydrolysis of reactants, intermediates, or products, especially under acidic or basic conditions.
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Ring Opening: Under harsh conditions, such as high temperatures or strong acids/bases, the imidazolidinone ring can undergo cleavage.
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Byproduct Formation from Ring Synthesis: If the 2-imidazolidone is generated in situ or is not fully purified, byproducts from its synthesis, such as N,N'-bis(2-aminoethyl)urea, may be present and interfere with the desired reaction.
Q2: During N-acylation with an acyl chloride, I am observing a significant amount of the di-acylated product. How can I favor mono-acylation?
The formation of the di-acylated product is a common challenge due to the increased nucleophilicity of the mono-acylated intermediate. The nature of the acyl chloride can also influence the outcome, with some reagents favoring di-acylation more than others.[1]
Troubleshooting Strategies:
| Strategy | Details | Rationale |
| Control Stoichiometry | Use a strict 1:1 molar ratio of this compound to the acylating agent, or even a slight excess of the imidazolidone. | Minimizes the availability of the acylating agent for a second reaction. |
| Slow Addition | Add the acylating agent dropwise to the reaction mixture at a controlled temperature. | Maintains a low concentration of the acylating agent, favoring reaction with the more abundant starting material over the mono-acylated product. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below). | Reduces the overall reaction rate, which can increase selectivity for the initial acylation. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. | A less reactive base is less likely to promote the second acylation. |
| Solvent Effects | Aprotic solvents like THF or DCM are generally preferred. | Protic solvents could potentially participate in the reaction or promote side reactions. |
Experimental Protocol for Selective Mono-N-acetylation:
A method for preparing 1-acetyl-2-imidazolidone involves the reaction of 2-imidazolidone with acetic anhydride.[3] While this uses an anhydride, the principles for controlling selectivity can be adapted for acyl chlorides. A procedure using acetyl chloride involves dropwise addition to a suspension of 2-imidazolidone in THF at 0°C.[4]
Protocol:
-
Suspend 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF).
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Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add 1.0 equivalent of the desired acyl chloride dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono- and di-acylated products.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the mono- and di-acylated products.
Q3: I am concerned about the water content in this compound. Can it cause significant hydrolysis of my reagents or products?
Yes, the water of hydration in this compound can be a source of unwanted hydrolysis, particularly with water-sensitive reagents like acyl chlorides.
Potential Issues:
-
Reagent Decomposition: Acyl chlorides will react with water to form the corresponding carboxylic acid, reducing the yield of the desired acylated product.
-
Product Hydrolysis: The N-acyl product, especially if activated, could be susceptible to hydrolysis back to 2-imidazolidone and the carboxylic acid under certain pH conditions.
Mitigation Strategies:
| Strategy | Details | Rationale |
| Use Anhydrous 2-Imidazolidone | If possible, use the anhydrous form of 2-imidazolidone. | Eliminates the primary source of water. |
| Drying of Hemihydrate | Dry the this compound under vacuum at a moderate temperature before use. | Removes the water of hydration. |
| Use of Drying Agents | Conduct the reaction in the presence of a compatible drying agent. | Sequesters water present in the reaction mixture. |
| Aprotic Solvents | Employ rigorously dried aprotic solvents for the reaction. | Prevents the introduction of additional water. |
Q4: Are there any concerns about the stability of the 2-imidazolidone ring itself during my reaction?
The 2-imidazolidinone ring is generally stable under many synthetic conditions. However, it can be susceptible to ring-opening under harsh conditions.
Conditions to Avoid:
-
High Temperatures: Prolonged heating at high temperatures can lead to decomposition or polymerization.
-
Strongly Acidic or Basic Conditions: Concentrated acids or bases, especially at elevated temperatures, can catalyze the hydrolysis and subsequent ring-opening of the cyclic urea structure.
Troubleshooting Ring Instability:
If you suspect ring-opening is occurring (e.g., complex product mixture, loss of desired product upon workup), consider the following:
-
Milder Reaction Conditions: Use lower temperatures and less harsh pH conditions if your desired transformation allows.
-
Protective Groups: For multi-step syntheses, consider protecting one of the nitrogen atoms if subsequent steps require conditions that could compromise the ring's integrity.
-
Careful Workup: Avoid prolonged exposure to strong acids or bases during the workup procedure. Neutralize the reaction mixture promptly and use milder workup conditions where possible.
Q5: What are some common impurities in commercial this compound that I should be aware of?
Commercial 2-imidazolidone can sometimes contain impurities from its manufacturing process. One potential byproduct is N,N'-bis(2-aminoethyl)urea, which is a linear urea derivative.
Impact on Synthesis:
-
This impurity has free amine groups that can react with your acylating or alkylating agents, leading to undesired side products and making purification more challenging.
Recommendations:
-
Check Purity: If you are observing unexpected side products, it is advisable to check the purity of your this compound starting material by techniques such as NMR or LC-MS.
-
Purification of Starting Material: If necessary, recrystallize the this compound to remove impurities before use. A patent describes a purification process involving recrystallization from ethanol.[5]
References
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
Challenges in scaling up the synthesis of 2-Imidazolidone hemihydrate
Welcome to the Technical Support Center for the Synthesis of 2-Imidazolidone Hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, from laboratory to pilot-plant and industrial scale.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.
I. Reaction Stage
Q1: My reaction yield has significantly dropped after scaling up from the lab to a pilot-plant reactor. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common challenge, often related to mass and heat transfer limitations.[1] Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing:
-
Problem: In larger reactors, achieving homogenous mixing of reactants (e.g., ethylenediamine and urea) is more difficult.[1] This can lead to localized "hot spots" or areas of high concentration, promoting side reactions and impurity formation.
-
Solution:
-
Review and optimize the agitation speed and impeller design for the larger vessel.
-
Consider the addition of baffles to improve mixing efficiency.
-
For the reaction of ethylenediamine and urea, ensure that the urea is fully dissolved or effectively slurried before heating to prevent settling and localized overheating.
-
-
-
Poor Temperature Control:
-
Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from exothermic reactions more challenging.[1] This can lead to temperature gradients and runaway reactions, favoring the formation of by-products.
-
Solution:
-
Characterize the reaction calorimetry at the lab scale to understand the heat flow requirements.
-
Implement a more robust temperature control system for the larger reactor.
-
Consider a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation.
-
-
-
Ammonia Removal:
-
Problem: The synthesis of 2-imidazolidone from ethylenediamine and urea produces ammonia as a byproduct.[2][3] Inefficient removal of ammonia at a larger scale can inhibit the forward reaction and affect the equilibrium.
-
Solution:
-
Ensure the reactor is equipped with an efficient gas outlet or a nitrogen sparge to facilitate the removal of ammonia.
-
Monitor the reaction progress by measuring ammonia evolution.
-
-
Q2: I am observing an increase in unknown impurities in my crude product at a larger scale. How can I identify and control them?
A2: Impurity profiles often change during scale-up due to longer reaction times, higher temperatures, or localized concentration gradients.
-
Identification:
-
Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to identify the structure of the impurities.
-
Common impurities in the synthesis from ethylenediamine and urea may include unreacted starting materials, oligomeric species, and products of side reactions.
-
-
Control Strategies:
-
Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to minimize the formation of specific impurities.
-
Raw Material Quality: Ensure the purity of starting materials, as impurities in the raw materials can be carried through or catalyze side reactions.
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., FTIR or Raman spectroscopy) to track the formation of impurities in real-time and adjust process parameters accordingly.
-
II. Crystallization and Isolation Stage
Q1: I am struggling to consistently obtain the hemihydrate form of 2-imidazolidone during crystallization at a larger scale. Sometimes I get the anhydrous form or a mixture. How can I control the hydration state?
A1: Controlling the formation of a specific hydrate is critical and depends on a thorough understanding of the solid-state chemistry and crystallization conditions.
-
Understanding the System:
-
Problem: The formation of the hemihydrate versus the anhydrous form is dependent on the temperature and water activity of the crystallization medium. This relationship may not be well-defined, leading to inconsistent results.
-
Solution:
-
Conduct solubility studies to construct a phase diagram of 2-imidazolidone in the chosen solvent system at different temperatures and water concentrations. This will help identify the stable region for the hemihydrate.
-
Utilize Process Analytical Technology (PAT) tools like in-situ particle size analyzers and Raman spectroscopy to monitor the crystallization process in real-time and detect the formation of different solid forms.
-
-
-
Controlling Crystallization:
-
Problem: Inconsistent cooling rates and mixing in a large crystallizer can lead to variations in supersaturation and temperature, resulting in the nucleation of undesired forms.
-
Solution:
-
Implement a controlled cooling profile to maintain a consistent level of supersaturation.
-
Ensure efficient agitation to keep the solids suspended and maintain temperature homogeneity.
-
Consider seeding the crystallization with pure this compound crystals to promote the growth of the desired form.
-
-
Q2: The filtration of my this compound slurry is very slow at the pilot scale, and the filter cake is difficult to handle.
A2: Poor filterability is often due to a small particle size or unfavorable crystal morphology.
-
Improving Particle Size and Morphology:
-
Problem: Rapid crystallization at high supersaturation levels can lead to the formation of fine, needle-like crystals that blind the filter cloth.
-
Solution:
-
Optimize the crystallization process to favor crystal growth over nucleation. This can be achieved by slowing down the cooling rate, reducing the initial supersaturation, and using seeding.
-
Consider an aging step at the end of crystallization, where the slurry is held at a constant temperature with agitation to allow for particle size growth (Ostwald ripening).
-
-
-
Filtration Troubleshooting:
-
Problem: Inefficient solid-liquid separation can be due to the choice of filtration equipment or operating conditions.
-
Solution:
-
Evaluate different filter media to find one that provides good retention without blinding.
-
For difficult-to-filter solids, consider using a filter press or a centrifugal filter.
-
Ensure proper washing of the filter cake to remove impurities without causing the product to dissolve.
-
-
III. Drying Stage
Q1: During drying, I am losing the water of hydration from my this compound, resulting in the anhydrous form. How can I prevent this?
A1: Drying of hydrated compounds requires careful control of temperature, pressure, and humidity to avoid dehydration.
-
Drying Conditions:
-
Problem: Aggressive drying conditions (high temperature and/or high vacuum) can drive off the water of hydration.
-
Solution:
-
Determine the dehydration temperature of the hemihydrate using thermal analysis techniques like TGA and DSC.
-
Dry the product at a temperature well below the dehydration temperature.
-
Use a controlled vacuum level. A gentle nitrogen sweep can also be used to facilitate drying at lower temperatures.
-
Consider using a humidity-controlled dryer to maintain an atmosphere that prevents water loss from the crystal lattice.
-
-
Q2: My dried product is forming hard lumps and cakes, making it difficult to discharge and process further.
A2: Caking and agglomeration during drying can be caused by residual solvent, hygroscopicity, or particle attrition.
-
Mitigation Strategies:
-
Problem: Residual moisture or solvent can cause particles to stick together as they dry. The hydrophilic nature of 2-imidazolidone can also contribute to moisture absorption and caking.
-
Solution:
-
Ensure efficient washing of the filter cake to remove residual mother liquor.
-
Optimize the drying process to achieve a consistent and low level of residual moisture.
-
Consider using a dryer with agitation, such as a paddle dryer, to break up lumps as they form.
-
Store the dried product in a low-humidity environment to prevent moisture uptake.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 2-imidazolidone?
A1: The most common industrial synthesis route involves the reaction of ethylenediamine with urea.[2][3][4][5] This method is economically favorable due to the low cost of the starting materials. Another method involves the reaction of ethylenediamine with dimethyl carbonate.[6] Phosgene-based routes are generally avoided due to the high toxicity of phosgene.[7]
Q2: What are the critical quality attributes (CQAs) of this compound that I should monitor?
A2: The critical quality attributes for this compound typically include:
-
Purity: Absence of starting materials, by-products, and other impurities.
-
Hydration State: Confirmation of the hemihydrate form and absence of anhydrous or other hydrated forms.
-
Particle Size Distribution: This affects flowability, handling, and dissolution properties.
-
Residual Solvents: Levels of any solvents used in the synthesis and purification process.
-
Appearance: Color and physical form (e.g., crystalline powder).
Q3: Are there any specific safety considerations I should be aware of when scaling up the synthesis of 2-imidazolidone?
A3: Yes, several safety aspects should be considered:
-
Exothermic Reaction: The reaction between ethylenediamine and urea can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Ammonia Evolution: The reaction releases ammonia gas, which is toxic and corrosive. The reactor and facility must have adequate ventilation and scrubbing systems to handle the off-gassing.
-
Dust Explosion Hazard: Like many fine organic powders, 2-imidazolidone dust can be explosive. Appropriate dust control measures should be in place during drying, milling, and packaging operations.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Key Considerations for Scale-Up |
| Reactant Ratio (Urea:EDA) | 1 : 1.2 | 1 : 1.2 | Maintain molar ratio, but consider impact of addition rate on exotherm. |
| Reaction Temperature | 120-140 °C | 120-140 °C | Monitor for hot spots; jacket temperature may need to be lower. |
| Reaction Time | 4-6 hours | 6-10 hours | May increase due to slower heating and mass transfer. |
| Typical Yield (Crude) | 85-95% | 75-85% | Lower yield at scale can be due to side reactions and handling losses. |
| Purity (Crude) | >95% | 90-95% | Impurity profile may change; new impurities may appear. |
Table 2: Typical Crystallization and Drying Parameters
| Parameter | Typical Range | Troubleshooting Focus |
| Crystallization Solvent | Water, Ethanol/Water | Solvent composition affects solubility and hydrate stability. |
| Cooling Rate | 1-5 °C/hour | Slower rates promote larger crystals and better filterability. |
| Seeding | 0.1-1% w/w | Ensures formation of the desired hemihydrate form. |
| Drying Temperature | 40-60 °C | Must be below the dehydration temperature of the hemihydrate. |
| Drying Vacuum | 20-50 mbar | Gentle vacuum to avoid rapid removal of water of hydration. |
Experimental Protocols
Lab-Scale Synthesis of this compound (from Ethylenediamine and Urea)
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (for ammonia), and a temperature probe.
-
Charging Reactants: Charge the flask with urea (1.0 mol) and ethylenediamine (1.2 mol).
-
Reaction: Begin stirring and slowly heat the mixture to 120-140 °C. Ammonia gas will start to evolve. Maintain the temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Crystallization: Cool the reaction mixture to 80 °C and add water (2-3 volumes). Stir to dissolve the product. Cool the solution slowly to 0-5 °C to crystallize the this compound.
-
Isolation: Filter the slurry and wash the cake with cold water.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Scale-Up Considerations:
-
Heat Management: The reaction is exothermic. On a larger scale, the addition of one reactant to the other in a controlled manner (semi-batch) may be necessary to manage the exotherm.
-
Ammonia Removal: Ensure the larger reactor has an efficient venting system to remove ammonia and drive the reaction to completion.
-
Crystallization Control: Implement a programmed cooling ramp in the crystallizer to control crystal size and ensure the formation of the hemihydrate. Seeding with pre-made hemihydrate crystals is highly recommended at scale.
Visualizations
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 6. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 7. CN103497157A - 2-imidazolidone synthesis method - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 2-Imidazolidone Hemihydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Imidazolidone hemihydrate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: To ensure its stability, this compound should be stored in a cool environment. The recommended storage temperature is between 2°C and 30°C. Some sources also suggest ambient temperatures above 5°C are acceptable.[1] For long-term storage and to minimize any potential for degradation, it is best to adhere to the lower end of this range when possible.
Q2: What are the ideal humidity conditions for storing this compound?
A2: this compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a dry place. Following general guidelines for pharmaceutical storage, maintaining a relative humidity of 60% or lower is recommended to prevent water absorption and potential hydrolysis.[2]
Q3: How does improper storage affect this compound?
A3: Improper storage, particularly exposure to high humidity and temperatures, can lead to the degradation of this compound. The primary degradation pathways are believed to be hydrolysis and oxidation.[3] Hydrolysis involves the chemical breakdown of the compound due to reaction with water, which can be catalyzed by acidic or basic conditions. Oxidation can also occur, especially in the presence of certain catalysts.
Q4: What are the signs of degradation in a sample of this compound?
A4: Visual signs of degradation can include a change in the physical appearance of the white, crystalline powder, such as clumping, discoloration, or the development of an odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities and degradation products.
Q5: Are there any substances that are incompatible with this compound during storage?
A5: Yes, this compound should be stored away from strong oxidizing agents, as they can react with the compound and cause degradation.[4] It is also advisable to avoid storing it with strong acids or bases, which can catalyze hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Clumping or caking of the powder | Absorption of moisture due to high humidity. | Transfer the product to a desiccator with a fresh desiccant. For future storage, ensure the container is tightly sealed and stored in a low-humidity environment. |
| Discoloration of the powder | Possible chemical degradation due to exposure to light, heat, or incompatible chemicals. | Discard the product as its purity may be compromised. Review storage conditions to ensure it is protected from light and heat, and not stored near incompatible substances. |
| Inconsistent experimental results | Degradation of the starting material leading to lower active ingredient concentration. | Perform a quality check of the this compound using a suitable analytical method like HPLC to assess its purity. |
Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommended Range | Source |
| Temperature | 2°C - 30°C | |
| Relative Humidity | ≤ 60% | [2] |
| Light | In a dark place, protected from light | [2] |
| Atmosphere | In a tightly sealed container to protect from moisture and air | [4] |
Experimental Protocols
Protocol 1: Visual Inspection and Physical Assessment
Objective: To quickly assess the quality of stored this compound.
Methodology:
-
Visually inspect the sample for any changes in color from its typical white, crystalline appearance.
-
Observe the physical state of the powder. Note any clumping, caking, or deviation from a free-flowing powder.
-
Carefully note any unusual odors.
-
Compare the observations with a fresh, unopened sample if available.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity of this compound and detect any degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water or a buffered aqueous solution.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Prepare a sample solution with the stored this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for the separation of polar compounds.
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan).
-
Flow Rate and Injection Volume: These will need to be optimized for the specific column and system.
-
-
Analysis: Inject both the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample solution to that of the standard solution. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram indicates degradation.
Visualizations
Caption: A flowchart for troubleshooting potential degradation of this compound.
Caption: Potential degradation pathways for this compound under improper storage conditions.
References
Optimizing the concentration of 2-Imidazolidone hemihydrate for effective formaldehyde removal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2-Imidazolidone hemihydrate for effective formaldehyde removal in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental process.
| Issue | Possible Cause | Suggested Solution |
| Low Formaldehyde Removal Efficiency | Inadequate concentration of this compound. | Increase the concentration of this compound incrementally. Refer to the concentration optimization protocol below. A general starting recommendation is 2-5% of the total system weight.[1] |
| Poor mixing or dispersion of this compound within the reaction medium. | Ensure vigorous and consistent mixing throughout the experiment. For solid or viscous matrices, consider dissolving the this compound in a suitable solvent before incorporation. | |
| Reaction time is too short. | Extend the reaction time to allow for complete scavenging of formaldehyde. Monitor formaldehyde levels at different time points to determine the optimal duration. | |
| Suboptimal pH of the reaction environment. | The effectiveness of formaldehyde scavenging can be pH-dependent. Test a range of pH values (e.g., acidic, neutral, and alkaline) to identify the optimal condition for your system. | |
| Precipitation or Cloudiness in the Solution | The concentration of this compound exceeds its solubility limit in the solvent system. | Consult the solubility data for this compound in your specific solvent. If solubility is an issue, consider a co-solvent system or a different solvent. |
| Reaction with other components in the formulation. | Analyze the precipitate to identify its composition. If it is a reaction byproduct, investigate potential side reactions with other formulation components and consider alternative, more inert ingredients. | |
| Inconsistent or Non-Reproducible Results | Variability in experimental conditions. | Strictly control all experimental parameters, including temperature, pH, mixing speed, and the purity of reagents. |
| Degradation of this compound. | Ensure proper storage of this compound in a cool, dry place, away from heat sources.[1][2] Use fresh batches for critical experiments. | |
| Inaccurate measurement of formaldehyde concentration. | Calibrate your formaldehyde detection equipment and use appropriate analytical methods. Consider cross-validation with a secondary detection method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A general starting point for most applications is a concentration of 2-5% by weight of the total formulation.[1] However, the optimal concentration is highly dependent on the specific application, the initial formaldehyde concentration, and the reaction conditions. Laboratory experimentation is crucial to determine the ideal dosage for your system.[1]
Q2: How does this compound scavenge formaldehyde?
2-Imidazolidone, a cyclic urea, reacts with formaldehyde in a condensation reaction. The amine groups in the 2-Imidazolidone ring structure nucleophilically attack the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a more stable, non-volatile adduct, effectively sequestering the free formaldehyde.
Q3: Is this compound soluble in water?
Yes, this compound is soluble in water.[2][3][4] This property allows for its easy incorporation into aqueous-based formulations.
Q4: What is the shelf life of this compound?
When stored in its original unopened container at temperatures not exceeding 30°C (86°F), this compound has a shelf life of at least twelve months.[1] It is important to re-test the material's key properties if storage extends beyond the recommended shelf life.[1]
Q5: Can this compound be used in non-aqueous systems?
While it is readily soluble in water, its use in non-aqueous systems may require compatibility testing. The solubility in various organic solvents should be determined experimentally to ensure proper dispersion and reactivity.
Experimental Protocols
Protocol 1: Concentration Optimization of this compound
Objective: To determine the optimal concentration of this compound for maximum formaldehyde removal in a given system.
Materials:
-
Formaldehyde solution of known concentration
-
This compound
-
Reaction buffer or solvent relevant to the application
-
Apparatus for measuring formaldehyde concentration (e.g., spectrophotometer, HPLC)
-
Stir plate and stir bars
-
Thermostatically controlled water bath or incubator
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of formaldehyde at a concentration relevant to your experimental system.
-
Prepare a series of this compound solutions at different concentrations (e.g., 1%, 2%, 3%, 4%, 5%, 7%, 10% w/v) in the chosen reaction buffer or solvent.
-
-
Reaction Setup:
-
In separate reaction vessels, add a fixed volume of the formaldehyde stock solution.
-
To each vessel, add an equal volume of the different this compound solutions. Include a control vessel with only the reaction buffer/solvent instead of the scavenger.
-
Ensure the final volume in each vessel is the same.
-
-
Incubation:
-
Place the reaction vessels on a stir plate within a temperature-controlled environment (e.g., 25°C).
-
Allow the reaction to proceed for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Formaldehyde Quantification:
-
At each time point, withdraw an aliquot from each reaction vessel.
-
Measure the remaining formaldehyde concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of formaldehyde removed for each concentration of this compound at each time point.
-
Plot the percentage of formaldehyde removal against the concentration of this compound to determine the optimal concentration.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a concentration optimization experiment.
| This compound Concentration (% w/v) | Initial Formaldehyde (ppm) | Final Formaldehyde (ppm) after 24h | Formaldehyde Removal Efficiency (%) |
| 0 (Control) | 100 | 98.5 | 1.5 |
| 1 | 100 | 55.2 | 44.8 |
| 2 | 100 | 30.1 | 69.9 |
| 3 | 100 | 15.8 | 84.2 |
| 4 | 100 | 8.3 | 91.7 |
| 5 | 100 | 5.1 | 94.9 |
| 7 | 100 | 4.9 | 95.1 |
| 10 | 100 | 4.8 | 95.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low formaldehyde removal efficiency.
References
- 1. atamankimya.com [atamankimya.com]
- 2. irochemical.com [irochemical.com]
- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. Application of 2-Imidazolidone (ethylene urea) in Wet Headliner Process for Formaldehyde Remove - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
Validation & Comparative
A Comparative Analysis of 2-Imidazolidone Hemihydrate and Urea as Formaldehyde Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 2-imidazolidone hemihydrate, also known as ethylene urea, and urea in their roles as formaldehyde scavengers. This analysis is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate scavenger for their specific applications by presenting available performance data, outlining experimental protocols for evaluation, and discussing their mechanisms of action.
Introduction
Formaldehyde is a critical chemical intermediate in the synthesis of a wide array of industrial and consumer products, including resins, textiles, and pharmaceuticals. However, residual free formaldehyde is a significant health concern due to its toxicity and carcinogenicity. Formaldehyde scavengers are compounds that react with and neutralize free formaldehyde, thereby reducing its concentration in a given system. Both this compound and urea are widely utilized as effective formaldehyde scavengers, particularly in urea-formaldehyde (UF) and phenol-formaldehyde (PF) resin systems commonly used in wood composites and other applications. This guide offers a comparative overview of their performance based on available experimental data.
Quantitative Performance Data
| Scavenger | Application | Scavenger Concentration | Formaldehyde Reduction (%) | Source/Reference |
| This compound | Various resin systems | 2-5% (recommended) | Up to 75% | [1] |
| Urea | Particleboard with UF resin | 5% | 8.97% | [2] |
| Particleboard with UF resin | 10% | Not specified | [2] | |
| Particleboard with UF resin | 15% | 43.24% | [2] |
Note: The efficiency of formaldehyde scavenging is highly dependent on factors such as the type of resin, the initial formaldehyde concentration, temperature, pH, and the specific test method used for evaluation.
Mechanism of Action
The reaction between formaldehyde and the scavenger is the basis for its neutralizing effect. The following diagram illustrates the chemical reactions involved.
Caption: Reaction of 2-Imidazolidone and Urea with Formaldehyde.
Experimental Protocols
Accurate and reproducible evaluation of formaldehyde scavenging performance is critical. Several standardized methods are employed to measure free formaldehyde content in resins and formaldehyde emissions from products.
Determination of Free Formaldehyde in Resins (ISO 11402)
The ISO 11402 standard specifies methods for determining the free formaldehyde content in phenolic, amino, and condensation resins.[3][4][5][6][7]
1. Hydroxylamine Hydrochloride Method:
This method is suitable for phenolic and furan resins.[3][4][5][6][7][8]
-
Principle: Free formaldehyde reacts with hydroxylamine hydrochloride to form formaldoxime and hydrochloric acid. The liberated acid is then titrated with a standard solution of sodium hydroxide.
-
Apparatus:
-
pH meter
-
Magnetic stirrer
-
Burette
-
Beakers
-
-
Reagents:
-
Hydroxylamine hydrochloride solution
-
Standard sodium hydroxide solution (0.1 M or 1 M)
-
Hydrochloric acid solution (0.1 M or 1 M)
-
Solvent (methanol or a mixture of isopropanol and water)
-
-
Procedure:
-
A weighed sample of the resin is dissolved in the chosen solvent.
-
The pH of the solution is adjusted to a specific value (e.g., 3.5) with hydrochloric acid.
-
A known excess of hydroxylamine hydrochloride solution is added, and the mixture is allowed to react for a specified time (e.g., 10 minutes).
-
The liberated hydrochloric acid is titrated with the standard sodium hydroxide solution back to the initial pH.
-
A blank titration is performed without the resin sample.
-
The free formaldehyde content is calculated from the difference in the titration volumes of the sample and the blank.
-
2. Sulfite Method:
This method is applicable to urea, melamine, and furan resins.[3][4][5][6][7][8]
-
Principle: Formaldehyde reacts with sodium sulfite to form a stable addition product, releasing sodium hydroxide. The liberated alkali is then titrated with a standard acid solution.
-
Apparatus:
-
Potentiometric titrator or pH meter
-
Magnetic stirrer
-
Burette
-
Beakers
-
-
Reagents:
-
Sodium sulfite solution
-
Standard sulfuric acid or hydrochloric acid solution
-
-
Procedure:
-
A weighed sample of the resin is dispersed in water.
-
The solution is cooled, and a known volume of sodium sulfite solution is added.
-
The liberated sodium hydroxide is immediately titrated with the standard acid solution to a specific pH endpoint.
-
The free formaldehyde content is calculated from the volume of acid consumed.
-
Determination of Formaldehyde Emission from Wood Products (ASTM D5582 - Desiccator Method)
This method is a common small-scale procedure for measuring the formaldehyde emission potential from wood products.[9][10][11][12][13]
-
Principle: A test specimen is placed in a closed desiccator containing a petri dish with a specific volume of distilled water. The formaldehyde emitted from the specimen is absorbed by the water over a set period. The formaldehyde concentration in the water is then determined using a suitable analytical method, such as the chromotropic acid test.[9][10][13]
-
Apparatus:
-
Glass desiccator (250 mm inside diameter)
-
Petri dish
-
Constant temperature chamber
-
Spectrophotometer (for the analytical determination)
-
-
Procedure:
-
Test specimens of a specified size are conditioned to a specific moisture content.
-
The edges of the specimens are sealed with aluminum tape.
-
A petri dish containing 25 mL of distilled water is placed in the bottom of the desiccator.
-
The conditioned specimens are placed on a sample holder inside the desiccator.
-
The desiccator is sealed and placed in a constant temperature chamber (e.g., 24 ± 1 °C) for 2 hours.
-
After the exposure period, the formaldehyde concentration in the water is determined using a standardized analytical method.
-
The formaldehyde emission is reported in micrograms of formaldehyde per milliliter of water (µg/mL).
-
Logical Workflow for Scavenger Comparison
The following diagram outlines a logical workflow for a comparative study of formaldehyde scavengers.
Caption: Workflow for Comparative Scavenger Evaluation.
Impact on Final Product Properties
The addition of formaldehyde scavengers can influence the properties of the final product.
-
This compound: It is reported that 2-imidazolidone can be added to reduce formaldehyde release without affecting the bonding effect of adhesives.[13] It is also used as an anti-crease agent in textiles.[13]
-
Urea: The addition of urea as a formaldehyde scavenger can sometimes have a negative impact on the mechanical properties of wood-based panels. Studies have shown that increasing the ratio of urea as a scavenger can lead to a decrease in properties such as the modulus of rupture (MOR), modulus of elasticity (MOE), and internal bond (IB) strength.[2][14] However, the extent of this impact can depend on the specific formulation and processing conditions.[15][16][17][18][19][20]
Conclusion
Both this compound and urea are effective formaldehyde scavengers, with this compound often cited for its high efficiency. The choice between these two scavengers will depend on the specific requirements of the application, including the desired level of formaldehyde reduction, cost considerations, and the potential impact on the physical and mechanical properties of the final product. For a definitive selection, it is recommended that researchers conduct their own comparative studies under their specific experimental conditions, following standardized protocols such as those outlined in this guide.
References
- 1. atamankimya.com [atamankimya.com]
- 2. drewno-wood.pl [drewno-wood.pl]
- 3. woodresearch.sk [woodresearch.sk]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. intertekinform.com [intertekinform.com]
- 8. scribd.com [scribd.com]
- 9. store.astm.org [store.astm.org]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. Formaldehyde Emission Testing [sustainablestewardship.net]
- 12. zjz.njfu.edu.cn [zjz.njfu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Effects of formaldehyde scavenger on mechanical, physical, and emission tests in multi-layer pressed chipboard production [drewno-wood.pl]
- 15. Thermo-hydrolytic recycling of urea-formaldehyde resin-bonded laminated particleboards :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Physical and Mechanical Properties of Particleboard Produced with Addition of Walnut (Juglans regia L.) Wood Residues - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Imidazolidone hemihydrate's effectiveness in reducing formaldehyde emissions from textiles
An objective analysis of 2-imidazolidone hemihydrate's efficacy as a formaldehyde scavenger in textile finishing, with a comparative look at alternative solutions and detailed experimental validation protocols.
Introduction
The textile industry widely employs formaldehyde-based resins, such as dimethyloldihydroxyethyleneurea (DMDHEU), to impart desirable properties like wrinkle resistance to fabrics, particularly those made from cellulosic fibers like cotton. However, the release of residual formaldehyde from these treated textiles is a significant health concern, as formaldehyde is a known carcinogen and sensitizer. To mitigate this, formaldehyde scavengers are incorporated into the finishing process. This guide provides a detailed comparison of the effectiveness of this compound (also known as ethylene urea hemihydrate) against other common formaldehyde scavengers. The information presented is intended for researchers, scientists, and professionals in textile chemistry and product development, offering quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Comparative Analysis of Formaldehyde Scavengers
2-Imidazolidone has been demonstrated to be an effective formaldehyde scavenger in various applications, including textiles.[1] Its primary function is to react with and neutralize free formaldehyde, thereby reducing its emission from the finished fabric. A reduction of up to 75% in formaldehyde levels has been reported, though the exact efficiency is dependent on application conditions and the specific resin system used.[1] For optimal performance, a concentration of 2-5% of 2-imidazolidone in the finishing bath is generally recommended.[1]
While 2-imidazolidone is a popular choice, several other compounds are also used as formaldehyde scavengers in the textile industry. These include urea, carbohydrazide, acetoacetamide, and diethylene glycol. Each of these alternatives presents a unique profile of advantages and disadvantages in terms of efficiency, cost, and impact on fabric properties.
For instance, urea and related compounds like ethylene urea and carbohydrazide are known to significantly reduce formaldehyde release.[2] However, they can also introduce undesirable effects such as odor formation, discoloration of the fabric, and chlorine retention.[2] Acetoacetamide has been shown to be a highly effective scavenger, capable of reducing formaldehyde levels by approximately 50% at a low concentration of 0.30%.[2] Non-aromatic alcohols have also proven effective without imparting detrimental physical properties to the fabric.[2]
Below is a summary of the performance of various formaldehyde scavengers based on available data.
| Formaldehyde Scavenger | Concentration (% on weight of bath) | Resin System | Fabric Type | Formaldehyde Reduction (%) | Test Method | Reference |
| 2-Imidazolidone (Ethylene Urea) | 2-5% (recommended) | General Amino-Resins | Textiles | Up to 75% | Not Specified | [1] |
| Urea | Not Specified | DMDHEU | Cotton/Polyester | 86% (in wash) | Not Specified | [3] |
| Acetoacetamide | 0.30% | Modified Precatalyzed DMDHEU | Polyester/Cotton | ~50% | AATCC 112-1984 | [2] |
| Diethylene Glycol (DEG) / Sorbitol | 3-4% | DMDHEU | Not Specified | ~63% | AATCC 112-1984 | [2] |
Experimental Protocols
To validate the effectiveness of this compound and other formaldehyde scavengers, standardized testing methodologies are crucial. The following sections detail the protocols for the application of these scavengers and the subsequent measurement of formaldehyde release.
Application of Formaldehyde Scavengers (Pad-Dry-Cure Method)
The pad-dry-cure process is a standard method for applying finishing agents to textiles.
Equipment:
-
Two-bowl padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of Finishing Bath: Prepare an aqueous solution containing the DMDHEU resin, a catalyst (e.g., magnesium chloride), a wetting agent, and the formaldehyde scavenger (e.g., this compound) at the desired concentration.
-
Padding: Immerse the textile fabric (e.g., 100% cotton) in the finishing bath. Pass the saturated fabric through the nip of the padding mangle to ensure even uptake of the solution and to remove excess liquid. The pressure of the mangle should be adjusted to achieve a specific wet pick-up percentage (typically 70-80%).
-
Drying: Dry the padded fabric in a drying oven at a temperature of approximately 80-120°C for a few minutes to remove water.
-
Curing: Cure the dried fabric in a curing oven at a higher temperature (e.g., 150-180°C) for a specified duration (e.g., 1.5-3 minutes). This step facilitates the cross-linking reaction of the resin with the cellulose fibers and the reaction of the scavenger with formaldehyde.
-
Post-Treatment: After curing, the fabric may be rinsed with water to remove any unreacted chemicals.
Determination of Formaldehyde Release: AATCC Test Method 112 (Sealed Jar Method)
This method determines the amount of formaldehyde released from a fabric specimen under accelerated storage conditions.
Equipment:
-
Sealed glass jars (1-quart)
-
Oven or incubator capable of maintaining 49 ± 1°C or 65 ± 1°C
-
Spectrophotometer or colorimeter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents:
-
Distilled or deionized water
-
Nash Reagent (prepared by dissolving 150 g of ammonium acetate, 3 ml of glacial acetic acid, and 2 ml of acetylacetone in water and diluting to 1 L)
-
Formaldehyde standard solution
Procedure:
-
Sample Preparation: Cut a 1.0 ± 0.1 g specimen of the conditioned fabric.
-
Incubation: Place 50 mL of distilled water in the bottom of a sealed jar. Suspend the fabric specimen in the jar above the water, ensuring it does not come into contact with the water. Seal the jar.
-
Place the sealed jar in an oven at a specified temperature (e.g., 49°C or 65°C) for a set duration (e.g., 20 hours).
-
Extraction and Analysis: After incubation, remove the jar from the oven and allow it to cool to room temperature.
-
Pipette a 5 mL aliquot of the water from the bottom of the jar into a test tube.
-
Add 5 mL of Nash reagent to the test tube.
-
Heat the test tube in a water bath at 60°C for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Measurement: Measure the absorbance of the yellow-colored solution using a spectrophotometer at a wavelength of 412 nm.
-
Calculation: Determine the concentration of formaldehyde in the solution by comparing the absorbance to a calibration curve prepared using standard formaldehyde solutions. The formaldehyde release is typically expressed in parts per million (ppm) based on the weight of the fabric specimen.
Determination of Formaldehyde Release: ISO 14184-1 (Water Extraction Method)
This method measures the amount of free and hydrolyzed formaldehyde extracted from a textile sample using water.[4][5][6][7]
Equipment:
-
Shaking water bath capable of maintaining 40 ± 2°C
-
Spectrophotometer or colorimeter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents:
-
Grade 3 water (ISO 3696)
-
Acetylacetone reagent (Nash reagent)[4]
-
Formaldehyde standard solution
Procedure:
-
Sample Preparation: Weigh a 1.0 ± 0.05 g specimen of the textile material and cut it into small pieces.
-
Extraction: Place the specimen in a flask with 100 mL of grade 3 water.[4]
-
Place the flask in a shaking water bath at 40°C for 60 ± 5 minutes.[4]
-
Analysis: After extraction, cool the flask to room temperature and filter the extract.
-
Pipette a 5 mL aliquot of the filtered extract into a test tube.
-
Add 5 mL of acetylacetone reagent to the test tube.
-
Place the test tube in a water bath at 40°C for 30 ± 5 minutes.
-
Cool the test tube to room temperature.
-
Measurement: Measure the absorbance of the solution at a wavelength of 412 nm using a spectrophotometer.
-
Calculation: Calculate the formaldehyde content in the sample, expressed in mg/kg, by reference to a calibration curve.
Conclusion
This compound is a viable and effective option for reducing formaldehyde emissions from textiles treated with formaldehyde-based resins. Its performance is comparable to, and in some cases may offer advantages over, other commonly used scavengers, particularly when considering potential side effects on fabric properties. The choice of the most suitable formaldehyde scavenger will ultimately depend on the specific textile substrate, the resin system employed, cost considerations, and the desired final properties of the fabric. For accurate and reproducible evaluation of scavenger performance, adherence to standardized testing protocols such as AATCC Test Method 112 and ISO 14184-1 is essential. Further research providing direct, quantitative comparisons of a wider range of scavengers on various textile types would be beneficial for the industry.
References
- 1. atamankimya.com [atamankimya.com]
- 2. US5112652A - Formaldehyde scavenging process useful in manufacturing durable press finished fabric - Google Patents [patents.google.com]
- 3. repository.utm.md [repository.utm.md]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. en.usb-lab.com [en.usb-lab.com]
- 6. blog.qima.com [blog.qima.com]
- 7. intertekinform.com [intertekinform.com]
A Comparative Analysis of 2-Imidazolidone Hemihydrate and Sodium Bisulfite as Formaldehyde Scavengers in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of leading formaldehyde scavengers, supported by experimental data and detailed protocols.
Formaldehyde, a known carcinogen, can be present in pharmaceutical excipients and packaging materials, posing a potential risk to patient safety and impacting the stability of drug formulations. To mitigate this, formaldehyde scavengers are employed. This guide provides a detailed comparison of two prominent formaldehyde scavengers: 2-Imidazolidone Hemihydrate (also known as ethylene urea) and Sodium Bisulfite.
Executive Summary
Both this compound and sodium bisulfite are effective formaldehyde scavengers. Sodium bisulfite is a well-established reducing agent and antioxidant used in various pharmaceutical formulations to enhance stability.[1][2] 2-Imidazolidone, a cyclic urea, is also recognized for its formaldehyde scavenging capabilities, particularly in industrial applications, and is gaining attention for its potential in pharmaceutical contexts.[3][4] The choice between these two scavengers depends on the specific requirements of the pharmaceutical formulation, including pH, the nature of the active pharmaceutical ingredient (API), and desired reaction kinetics.
Performance Comparison
While direct, peer-reviewed comparative studies in pharmaceutical formulations are limited, data from various applications allow for an initial assessment of their performance.
| Performance Metric | This compound | Sodium Bisulfite |
| Scavenging Efficiency | Can achieve up to a 75% reduction in formaldehyde in certain resin systems.[3] | Highly effective, with some studies in wood-based panels reporting the potential for "zero formaldehyde emission".[5][6] In aqueous solutions, concentrations of 1-3% have been shown to be effective.[7] |
| Reaction Byproducts | Forms stable adducts with formaldehyde. The primary reaction involves the formation of hydroxymethyl derivatives. | Forms a bisulfite adduct with formaldehyde.[6] This reaction is reversible, and the stability of the adduct can be influenced by pH and temperature. |
| Impact on Formulation | Generally considered to be a gentle scavenger. Its impact on API stability requires case-by-case evaluation. | Can act as a reducing agent and antioxidant, which may be beneficial for oxygen-sensitive APIs.[1][2] However, its acidic nature in solution could potentially impact the stability of pH-sensitive drugs.[5] |
| Physical Form | White crystalline powder, soluble in water.[4] | Available as a white crystalline powder or in solution.[8] |
Table 1: Comparison of Key Performance Characteristics
Chemical Reaction Mechanisms
The scavenging of formaldehyde by both compounds proceeds through distinct chemical pathways.
This compound Reaction Pathway
2-Imidazolidone, being a cyclic urea, reacts with formaldehyde in a manner analogous to the well-understood urea-formaldehyde reaction.[9][10][11][12][13] The reaction involves the nucleophilic attack of the nitrogen atoms of the imidazolidinone ring on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of mono- and di-hydroxymethyl derivatives.
Sodium Bisulfite Reaction Pathway
Sodium bisulfite reacts with formaldehyde to form a water-soluble adduct, sodium hydroxymethanesulfonate. This is a reversible reaction.
Experimental Protocols
To evaluate and compare the performance of these scavengers, a robust and validated analytical method is crucial. The following outlines a general experimental workflow for quantifying formaldehyde scavenging efficiency in an aqueous solution.
Experimental Workflow
Key Experimental Method: HPLC-UV Analysis of Formaldehyde
A widely accepted method for the quantification of formaldehyde in aqueous solutions is High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization with 2,4-dinitrophenylhydrazine (DNPH).[14][15][16][17][18]
1. Principle: Formaldehyde reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is chromophoric and can be readily detected by a UV detector at approximately 360 nm.
2. Reagents and Materials:
-
Formaldehyde standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
3. Standard Preparation:
-
Prepare a stock solution of formaldehyde of a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Derivatize the standards with DNPH solution in the same manner as the samples.
4. Sample Preparation and Derivatization:
-
To a known volume of the aqueous sample containing formaldehyde and the scavenger, add the DNPH reagent.
-
Allow the derivatization reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.[14]
-
Quench the reaction by adding a suitable solvent like acetonitrile.
5. HPLC Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A typical starting condition could be a 55:45 (v/v) mixture of water and acetonitrile.[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 360 nm
6. Quantification:
-
Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH adduct against the concentration of the standards.
-
Determine the concentration of formaldehyde in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the scavenging efficiency by comparing the formaldehyde concentration in the scavenger-treated sample to that of a control sample without the scavenger.
Impact on Drug Stability and Formulation
The choice of a formaldehyde scavenger can have implications for the overall stability of a pharmaceutical formulation.
This compound: As a relatively inert cyclic urea, 2-imidazolidone is not expected to have significant reducing or oxidizing properties. Its primary role is to covalently bind with formaldehyde. However, as with any excipient, its compatibility with the API and other formulation components must be thoroughly evaluated.
Sodium Bisulfite: In addition to its formaldehyde scavenging activity, sodium bisulfite is a well-known antioxidant and preservative.[1][2] This can be a significant advantage in formulations containing APIs susceptible to oxidation. However, the sulfite moiety can be reactive and may not be suitable for all APIs. It is crucial to assess the potential for sulfite-related degradation pathways of the API. Furthermore, the use of sulfites requires careful consideration due to the potential for hypersensitivity reactions in some individuals.[2]
Conclusion
Both this compound and sodium bisulfite offer effective means of reducing free formaldehyde in pharmaceutical preparations. The selection of the most appropriate scavenger requires a comprehensive evaluation based on the specific characteristics of the drug product.
-
Sodium bisulfite is a strong candidate for formulations that can also benefit from its antioxidant properties, provided the API is not sensitive to sulfites or the acidic conditions it may create.
-
This compound presents a potentially milder alternative, focused solely on formaldehyde scavenging.
It is imperative for researchers and drug development professionals to conduct thorough compatibility and stability studies to determine the optimal formaldehyde scavenger for their specific application, ensuring both the safety and efficacy of the final pharmaceutical product.
References
- 1. Revolutionizing the Chemical Industry: The Transformative Impact of Sodium Bisulfite-Weifang Zhengyang Chemical [en.zhengyangchem.cn]
- 2. The Role of Sodium Metabisulfite in Pharmaceutical Applications and Formulations [tengerchemical.com]
- 3. atamankimya.com [atamankimya.com]
- 4. irochemical.com [irochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4409375A - Method for scavenging aldehydes - Google Patents [patents.google.com]
- 8. US20080286472A1 - Reducing formaldehyde emissions - Google Patents [patents.google.com]
- 9. New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study | MDPI [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. irispublishers.com [irispublishers.com]
- 13. irispublishers.com [irispublishers.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. unitedchem.com [unitedchem.com]
- 17. shimadzu.com [shimadzu.com]
- 18. hitachi-hightech.com [hitachi-hightech.com]
Comparative Guide to Analytical Methods for 2-Imidazolidone Hemihydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-Imidazolidone hemihydrate. Due to the limited availability of specific published and validated methods for this particular compound, this document outlines the general principles and typical validation parameters for commonly employed analytical techniques. This information is intended to serve as a foundational resource for the development and validation of a suitable analytical method.
Introduction to this compound Analysis
2-Imidazolidone, also known as ethyleneurea, is a chemical intermediate used in various industrial applications, including in the synthesis of pharmaceuticals. Its hemihydrate form is a common state for this compound. Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development involving this substance. The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in pharmaceutical analysis for the separation, identification, and quantification of compounds. A validated HPLC method is considered a benchmark for the analysis of pharmaceutical ingredients and products.
Experimental Protocol: A General Approach for HPLC Method Development
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the buffer and the gradient or isocratic elution profile would need to be optimized.
-
Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducibility.
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound reference standard would be prepared by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., mobile phase or a component of the mobile phase).
-
Working Standard Solutions: A series of working standard solutions at different concentrations would be prepared by diluting the stock solution to construct a calibration curve.
-
Sample Preparation: The sample containing this compound would be accurately weighed and dissolved in the same solvent as the standard. The solution would then be filtered through a 0.45 µm filter before injection.
Method Validation Parameters
Any newly developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For an assay, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a predefined range, often 98.0% to 102.0%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at three levels: repeatability, intermediate precision, and reproducibility. | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Alternative Analytical Techniques
While HPLC is a primary technique, other analytical methods could potentially be developed and validated for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography could be a viable alternative, particularly if the compound is volatile or can be derivatized to become volatile. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could offer high sensitivity and specificity. A search for existing methods revealed a GC-MS method for a related compound, 2-Imidazolidinethione, which involves derivatization. A similar derivatization strategy might be applicable to this compound.
Spectrophotometry
UV-Vis spectrophotometry could be a simpler and more cost-effective method for the quantification of this compound, provided it has a suitable chromophore and there are no interfering substances in the sample matrix that absorb at the same wavelength. The method would involve measuring the absorbance of a solution of the compound at its λmax and calculating the concentration using a calibration curve. However, this method is generally less specific than chromatographic techniques.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that could be applicable to the analysis of this compound, especially if it is charged or can be derivatized to carry a charge. CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.
Comparison of Potential Analytical Methods
The following table provides a hypothetical comparison of the potential performance of these analytical techniques for the analysis of this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography (GC-MS) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (with proper method development) | Very High | Low to Moderate | High |
| Sensitivity | Moderate to High | Very High | Low to Moderate | High |
| Precision | High (RSD ≤ 2%) | High (RSD ≤ 5%) | Moderate (RSD ≤ 5%) | High (RSD ≤ 3%) |
| Accuracy | High (98-102% recovery) | High | Moderate | High |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost (Instrument) | High | Very High | Low | High |
| Cost (Operational) | Moderate | High | Low | Low |
| Development Effort | High | High (especially with derivatization) | Low | Moderate to High |
Workflow and Logic Diagrams
To visualize the processes involved in analytical method validation, the following diagrams have been generated using Graphviz.
Conclusion
While specific, validated analytical methods for this compound are not readily found in public literature, this guide provides a framework for the development and validation of a suitable HPLC method. It also presents potential alternative techniques that could be explored. The choice of method will ultimately depend on the specific requirements of the analysis. For regulatory purposes, a fully validated HPLC method is generally the preferred approach due to its specificity, accuracy, and precision. Researchers and drug development professionals are encouraged to use this guide as a starting point for developing a robust analytical method tailored to their needs.
References
Unveiling the Cross-Reactivity Profile of 2-Imidazolidone Hemihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects of chemical compounds is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comparative analysis of 2-Imidazolidone hemihydrate, a compound with various industrial and biological applications, and its potential for cross-reactivity in common biological assays. Due to a lack of publicly available quantitative binding data for this compound, this document serves as a framework for researchers to conduct their own comparative studies, offering detailed protocols and data for well-characterized alternative compounds.
Known Biological Activity and Cross-Reactivity Potential of this compound
2-Imidazolidone, also known as ethyleneurea, is a heterocyclic compound. While specific quantitative data on its receptor binding affinities are scarce in publicly accessible literature, some sources suggest it may act as a dopamine receptor agonist and exhibit affinity for serotonin and adrenergic receptors. Its structural similarity to the core of various pharmacologically active molecules warrants a thorough investigation of its cross-reactivity profile. Potential off-target binding can lead to misleading results in biological assays, making a comprehensive assessment of its selectivity crucial.
Comparative Analysis with Alternative Dopamine D2 Receptor Agonists
To provide a benchmark for assessing the selectivity of this compound, this section details the binding affinities of established dopamine D2 receptor agonists. These compounds are frequently used in research and drug development and their selectivity profiles have been well-characterized.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Reference |
| Ropinirole | Dopamine D2 | 29 | [1] |
| Dopamine D3 | - | ||
| Dopamine D4 | - | ||
| 5-HT2 | Weak activity | [1] | |
| α2-adrenergic | Weak activity | [1] | |
| Bromocriptine | Dopamine D2 | High Affinity | [2] |
| Dopamine D1 | Low Affinity | [2] | |
| Sumanirole | Dopamine D2 | 80.6 | [3] |
| Dopamine D3 | High Affinity | [3] |
Potential Signaling Pathway Interactions
The structural features of this compound suggest potential interactions with multiple signaling pathways, primarily those associated with G protein-coupled receptors (GPCRs) like dopamine, serotonin, and adrenergic receptors.
References
Comparative Efficacy of 2-Imidazolidone Hemihydrate and its Anhydrous Form: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between hydrated and anhydrous forms of a chemical compound is critical for optimizing product performance, stability, and formulation. This guide provides a comparative overview of 2-Imidazolidone hemihydrate and its anhydrous counterpart, focusing on their physicochemical properties and potential implications for efficacy in various applications.
Physicochemical Properties: A Comparative Analysis
A summary of the key physical and chemical properties of both forms is presented below, compiled from various supplier and database sources. These parameters are crucial in determining the suitability of each form for a particular application.
| Property | This compound | 2-Imidazolidone (Anhydrous) |
| Molecular Formula | C₃H₆N₂O · 0.5H₂O | C₃H₆N₂O |
| Molecular Weight | 95.10 g/mol | 86.09 g/mol |
| Melting Point | 55 - 58 °C | 129 - 132 °C |
| Solubility in Water | Soluble | Soluble |
| Appearance | White to pale yellow crystalline solid | White to off-white solid |
Note: The provided data is based on available information from chemical suppliers and may vary slightly between different sources.
The lower melting point of the hemihydrate form suggests weaker crystal lattice forces compared to the anhydrous form. This could potentially translate to faster dissolution rates in certain solvent systems. However, the presence of water in the hemihydrate might also make it more susceptible to changes in humidity and temperature, potentially impacting its stability during storage and processing. Conversely, the anhydrous form, while more thermally stable, could be hygroscopic and convert to the hydrated form in the presence of moisture.
Potential Implications for Efficacy in Key Applications
2-Imidazolidone and its derivatives are utilized in various applications, including as formaldehyde scavengers, intermediates in pharmaceutical synthesis, and components in textile finishing. The choice between the hemihydrate and anhydrous form could have significant implications for performance in these areas.
Formaldehyde Scavenging
In applications where 2-Imidazolidone is used to remove formaldehyde, the rate of reaction is a key determinant of efficacy. While no direct comparative data exists, one could hypothesize that the form with a higher dissolution rate in the reaction medium might exhibit faster scavenging kinetics. The differing crystal structures could also influence the availability of the active sites for reaction with formaldehyde.
Pharmaceutical Synthesis
In pharmaceutical manufacturing, the use of a hydrated versus an anhydrous form of a raw material is a critical consideration. The presence of water in the hemihydrate could be detrimental in water-sensitive reactions.[1] Therefore, the anhydrous form would be the preferred choice in such synthetic routes.[2] However, if the reaction is conducted in an aqueous medium, the potential for faster dissolution of the hemihydrate might be advantageous. The choice would ultimately depend on the specific reaction conditions and the desired outcome.
Experimental Protocols for Comparative Efficacy Assessment
To definitively determine the superior form for a specific application, direct experimental comparison is necessary. The following are suggested experimental protocols that researchers can adapt to evaluate the efficacy of this compound and its anhydrous form.
Formaldehyde Scavenging Efficacy
Objective: To compare the rate and capacity of formaldehyde scavenging by this compound and its anhydrous form.
Methodology:
-
Prepare standardized aqueous solutions of formaldehyde.
-
Prepare separate solutions or slurries of equimolar amounts of this compound and anhydrous 2-Imidazolidone in the same solvent system.
-
At time zero, add the 2-Imidazolidone preparations to the formaldehyde solutions.
-
Monitor the concentration of free formaldehyde over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay.
-
Compare the rate of formaldehyde reduction and the total amount of formaldehyde scavenged by each form.
Dissolution Rate and Solubility Studies
Objective: To compare the dissolution rate and equilibrium solubility of this compound and its anhydrous form in relevant solvents.
Methodology:
-
Utilize a standard dissolution apparatus (e.g., USP Apparatus 2).
-
Add a known amount of either the hemihydrate or anhydrous form to a fixed volume of the desired solvent (e.g., water, ethanol) at a constant temperature.
-
Withdraw samples at predetermined time intervals and analyze the concentration of dissolved 2-Imidazolidone using a validated analytical method like UV-Vis spectroscopy or HPLC.
-
For equilibrium solubility, add an excess of each form to the solvent and agitate until equilibrium is reached. Filter the saturated solution and determine the concentration.
Logical Workflow for Form Selection
The decision-making process for selecting the appropriate form of 2-Imidazolidone can be visualized as a logical workflow.
References
A review of different synthesis routes for 2-Imidazolidone and their efficiencies.
2-Imidazolidone, also known as ethylene urea, is a valuable chemical intermediate with wide-ranging applications in the pharmaceutical, agrochemical, and textile industries.[1] Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning efficiency, cost, and environmental impact. This guide provides a comparative overview of the most prominent synthesis methods for 2-imidazolidone, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparison of Key Synthesis Routes
The selection of a synthetic route for 2-imidazolidone is often a trade-off between yield, reaction conditions, and the use of hazardous materials. The following table summarizes the quantitative data for the three primary methods of synthesis.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Temperature | Pressure | Reaction Time | Yield | Purity |
| Urea Method | Ethylenediamine, Urea | None (water as moderator) | Up to 260°C | Atmospheric | ~5 hours | Up to 98% | High |
| Carbon Dioxide Method | Ethylenediamine, Carbon Dioxide | CeO₂, SnO₂/g-C₃N₄, or none | 140-160°C (catalytic) | 2.5 MPa (catalytic) to 100 atm (non-catalytic) | 2-24 hours | 83-98% | High |
| Dimethyl Carbonate Method | Ethylenediamine, Dimethyl Carbonate | Sodium methoxide or Sulfamic acid | 90-160°C | Atmospheric | 3-20 hours | 58-90% | 97-99.9% |
Synthesis Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and general experimental workflows for the synthesis of 2-imidazolidone via the urea, carbon dioxide, and dimethyl carbonate routes.
Experimental Protocols
Synthesis from Ethylenediamine and Urea
This method is a robust and high-yielding procedure suitable for both laboratory and industrial scales.
Experimental Protocol:
-
In a reactor equipped with a reflux condenser and a distillation setup, add 70g of urea and 100ml of ethylenediamine.
-
Heat the mixture. The urea will gradually dissolve as the temperature rises.
-
Continue heating until reflux begins and ammonia starts to evolve, which occurs at approximately 117°C.
-
Control the heating rate to maintain a steady reflux and evolution of ammonia, allowing the temperature to rise evenly.
-
Once the evolution of ammonia has significantly slowed or stopped, change the setup from reflux to distillation to recover the excess ethylenediamine.
-
The temperature will gradually increase to 260°C. Maintain this temperature for 1 hour.
-
After the hold time, switch to vacuum distillation to collect the product. The crude 2-imidazolidone can be further purified by recrystallization.[2]
A yield of 72.4% with a product content of 98.2% has been reported for this method.[2] Other reports suggest that with water as a moderator, yields can be as high as 98% or better at atmospheric pressure.[3]
Synthesis from Ethylenediamine and Carbon Dioxide
This "green" synthesis route utilizes carbon dioxide as a C1 source, offering an environmentally benign alternative to more hazardous reagents.
Experimental Protocol (Catalytic using CeO₂): This protocol starts with ethylenediamine carbamate (EDA-CA), which is pre-synthesized from ethylenediamine and CO₂.
-
In a high-pressure autoclave reactor, place 0.34 g (2.0 mmol) of CeO₂ catalyst, 15 mL of 2-propanol as the solvent, and 2.08 g (19.6 mmol) of ethylenediamine carbamate.
-
Seal the autoclave and purge with an inert gas such as Argon.
-
Heat the reactor to 140°C (413 K) and maintain this temperature with stirring for the desired reaction time.
-
After the reaction is complete, cool the reactor to room temperature and vent any residual pressure.
-
The product mixture can be filtered to remove the catalyst, and the solvent can be evaporated to yield the crude 2-imidazolidone, which can be purified by recrystallization.
This method has been reported to provide a yield of up to 83%.[4][5]
Experimental Protocol (Catalytic using SnO₂/g-C₃N₄):
-
In a suitable high-pressure reactor, charge ethylenediamine and the SnO₂/g-C₃N₄ catalyst.
-
Pressurize the reactor with carbon dioxide to 2.5 MPa.
-
Heat the mixture to 160°C and maintain for 2 hours with stirring.
-
After cooling and depressurization, the product can be isolated and purified.
This catalytic system has been shown to achieve 95% conversion with 99% selectivity to 2-imidazolidone.[6]
Synthesis from Ethylenediamine and Dimethyl Carbonate
The use of dimethyl carbonate (DMC) as a carbonylating agent is another green approach that avoids the use of phosgene and its derivatives.
Experimental Protocol (using Sodium Methoxide):
-
Charge a reaction vessel under a nitrogen atmosphere with 60.3 g (1 mol) of ethylenediamine, 45.45 g (0.5 mol) of dimethyl carbonate, 92.93 g (1 mol) of toluene, and 4.5 g (0.025 mol) of a 30% solution of sodium methoxide in methanol.
-
Mix the components at room temperature (23°C). An exothermic reaction will cause the temperature to rise to around 55°C.
-
After one hour, increase the temperature to 90°C and maintain at reflux for two hours.
-
Upon cooling the reaction mixture, a white solid product will form.
-
Filter the solid product and wash it with toluene.
The isolated 2-imidazolidone has a reported purity of 97% and a yield of 90%. Further washing with acetone can increase the purity to 99.9%.[7]
Experimental Protocol (using Sulfamic Acid):
-
To a heatable reactor with a stirring mechanism, add 1.0 g of sulfamic acid, 6 mL of methanol, 3.0 g of ethylenediamine, and 9.0 g of dimethyl carbonate.
-
Heat the mixture to 60°C and react for 3 hours.
-
Increase the temperature to 160°C and continue the reaction for 11-20 hours.
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Remove the solvent to obtain the crude 2-imidazolidone.
Yields for this method are reported to be in the range of 58-61%.[1]
Conclusion
The synthesis of 2-imidazolidone can be achieved through several effective routes. The Urea Method stands out for its high yields, use of inexpensive starting materials, and operation at atmospheric pressure, making it industrially attractive. The Carbon Dioxide Method represents a greener approach, and with the development of efficient catalysts, it is becoming increasingly viable, offering high yields under optimized conditions. The Dimethyl Carbonate Method also provides a good green alternative with high yields and purities, particularly when using a sodium methoxide catalyst. The choice of the most suitable method will depend on the specific requirements of the application, balancing factors such as cost, scale, environmental impact, and desired product purity.
References
- 1. CN103497157A - 2-imidazolidone synthesis method - Google Patents [patents.google.com]
- 2. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. forum.lambdasyn.org [forum.lambdasyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
Validating the Purity of Synthesized 2-Imidazolidone Hemihydrate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of synthesized 2-Imidazolidone Hemihydrate, a valuable building block in pharmaceuticals and other chemical industries. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative compounds to aid in the selection of the most appropriate purity validation strategy.
Introduction to this compound and Purity Assessment
2-Imidazolidone, also known as ethyleneurea, is a cyclic urea derivative. Its hemihydrate form (C₃H₆N₂O · 0.5H₂O) is of particular interest in various applications due to its chemical properties. The synthesis of this compound can introduce impurities, such as unreacted starting materials (e.g., ethylenediamine, urea) or by-products of polymerization. Spectroscopic techniques are indispensable tools for identifying and quantifying these impurities, thereby ensuring the quality and safety of the final product.
This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the purity validation of this compound.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, its potential impurities, and two alternative compounds, 2-Pyrrolidinone and 1-Methyl-2-imidazolidinone. This data serves as a reference for identifying the main compound and detecting potential contaminants.
Table 1: ¹H NMR Spectroscopy Data (in D₂O)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.4 | s | CH₂-CH₂ |
| ~4.8 | s | H₂O (of hemihydrate and solvent) | |
| ~6.5 | br s | NH | |
| Ethylenediamine (impurity) | ~2.7 | s | CH₂-CH₂ |
| Urea (impurity) | ~5.8 | br s | NH₂ |
| 2-Pyrrolidinone (alternative) | ~2.0 | p | CH₂ |
| ~2.3 | t | CH₂C=O | |
| ~3.3 | t | CH₂N | |
| 1-Methyl-2-imidazolidinone (alternative) | ~2.8 | t | CH₂N(CH₃) |
| ~3.2 | t | CH₂NH | |
| ~2.6 | s | N-CH₃ |
Table 2: ¹³C NMR Spectroscopy Data (in D₂O)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~40 | CH₂-CH₂ |
| ~165 | C=O | |
| Ethylenediamine (impurity) | ~42 | CH₂-CH₂ |
| Urea (impurity) | ~163 | C=O |
| 2-Pyrrolidinone (alternative) | ~18 | CH₂ |
| ~31 | CH₂ | |
| ~43 | CH₂ | |
| ~180 | C=O | |
| 1-Methyl-2-imidazolidinone (alternative) | ~33 | N-CH₃ |
| ~38 | CH₂ | |
| ~47 | CH₂ | |
| ~164 | C=O |
Table 3: FT-IR Spectroscopy Data (KBr pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3400-3200 (broad) | O-H stretch (water of hydration), N-H stretch |
| ~1680 | C=O stretch (amide I) | |
| ~1480 | N-H bend (amide II) | |
| ~1250 | C-N stretch | |
| Ethylenediamine (impurity) | ~3350, ~3280 | N-H stretch |
| ~1590 | N-H bend | |
| Urea (impurity) | ~3440, ~3340 | N-H stretch |
| ~1680 | C=O stretch | |
| ~1620 | N-H bend | |
| 2-Pyrrolidinone (alternative) | ~3250 | N-H stretch |
| ~1690 | C=O stretch | |
| 1-Methyl-2-imidazolidinone (alternative) | ~3250 | N-H stretch |
| ~1690 | C=O stretch |
Note: The presence of the water of hydration in this compound is most clearly distinguished in the FT-IR spectrum by the broad O-H stretching band.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Imidazolidone (anhydrous) | 86 | 56, 43, 28 |
| Ethylenediamine (impurity) | 60 | 30, 28 |
| Urea (impurity) | 60 | 44, 43 |
| 2-Pyrrolidinone (alternative) | 85 | 56, 42, 28 |
| 1-Methyl-2-imidazolidinone (alternative) | 100 | 70, 57, 42 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure and quantify the purity of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm for ¹H).
-
Integrate the peaks to determine the relative ratios of protons. Purity can be estimated by comparing the integral of the product peaks to those of known impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify functional groups and confirm the presence of the hemihydrate water molecule.
-
Instrumentation: An FT-IR spectrometer equipped with a KBr pellet press.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Wavenumber range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the reference data.
-
Pay close attention to the broad O-H stretching band around 3400-3200 cm⁻¹ to confirm the presence of water of hydration.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 10-200.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the anhydrous form of 2-Imidazolidone (m/z 86). The hemihydrate water is typically lost in the ion source.
-
Analyze the fragmentation pattern to confirm the structure.
-
Look for peaks corresponding to the molecular ions of potential impurities.
-
Visualization of Experimental Workflow and Data Integration
The following diagrams, generated using Graphviz, illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship of how different spectroscopic data points contribute to the final purity assessment.
Conclusion
The purity of synthesized this compound can be effectively validated using a combination of NMR, FT-IR, and Mass Spectrometry. Each technique provides unique and complementary information. ¹H and ¹³C NMR are powerful for structural confirmation and quantification of impurities. FT-IR is particularly useful for identifying the presence of the hemihydrate water molecule and key functional groups. Mass Spectrometry confirms the molecular weight of the anhydrous compound and helps in identifying low-level impurities. For a comprehensive and robust purity assessment, it is recommended to utilize at least two of these spectroscopic methods. By comparing the obtained spectra with the provided reference data for the pure compound and potential impurities, researchers can confidently determine the purity of their synthesized this compound.
Comparative analysis of the physical and mechanical properties of resins treated with 2-Imidazolidone hemihydrate
A Comparative Analysis of Resins Treated with 2-Imidazolidone Hemihydrate: Physical and Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the physical and mechanical properties of resins treated with this compound. While direct, comprehensive studies detailing the specific effects of this compound as a primary curing agent on the mechanical properties of resins are not widely available in peer-reviewed literature, this document synthesizes the known functions of this compound and outlines the standard experimental protocols used to evaluate resin performance. The primary application of 2-Imidazolidone, also known as ethyleneurea, is as a formaldehyde scavenger in amino-resin systems and textile finishes[1]. In this capacity, it reacts with free formaldehyde to reduce emissions, which can in turn influence the final properties of the cured resin[1][2][3].
Recent innovations have also explored derivatives of ethyleneurea as components in epoxy hardener systems, suggesting a potential role in influencing mechanical characteristics such as tensile strength and toughness[4][5]. This guide will, therefore, discuss the established role of this compound and provide a framework for its evaluation as a resin treatment, drawing comparisons with standard amine-cured epoxy systems.
Data Summary: An Illustrative Comparison
Due to the limited availability of specific experimental data for resins cured primarily with this compound, the following table provides an illustrative comparison. The data for the "Standard Amine Cured Epoxy" is representative of typical values found for common amine curing agents, while the values for the "this compound Treated Resin" are hypothetical and intended for demonstrative purposes to showcase a comparative framework.
| Property | Test Method | This compound Treated Resin (Illustrative) | Standard Amine Cured Epoxy |
| Mechanical Properties | |||
| Tensile Strength (MPa) | ASTM D638 | 75 | 80 - 110 |
| Tensile Modulus (GPa) | ASTM D638 | 3.0 | 2.5 - 3.5 |
| Flexural Strength (MPa) | ASTM D790 | 120 | 130 - 170 |
| Flexural Modulus (GPa) | ASTM D790 | 3.2 | 3.0 - 4.0 |
| Hardness (Shore D) | ASTM D2240 | 85 | 80 - 90 |
| Thermal Properties | |||
| Glass Transition Temp (°C) | ASTM E1356 (DSC) | 140 | 150 - 220 |
| Decomposition Temp (°C) | ASTM E1131 (TGA) | 320 | 350 - 400 |
| Physical Properties | |||
| Water Absorption (%) | ASTM D570 | 0.4 | 0.1 - 0.5 |
Experimental Protocols
The evaluation of the physical and mechanical properties of cured resins is conducted using standardized test methods to ensure reproducibility and comparability of results. The following are detailed methodologies for the key experiments cited in this guide.
Mechanical Property Testing
a) Tensile Testing (ASTM D638):
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured resin.
-
Methodology: Dog-bone shaped specimens of the cured resin are prepared according to the dimensions specified in ASTM D638. The specimens are then placed in a universal testing machine and subjected to a controlled tensile force until failure. The stress-strain curve is recorded to calculate the tensile properties.
b) Flexural Testing (ASTM D790):
-
Objective: To measure the flexural strength and flexural modulus of the cured resin.
-
Methodology: Rectangular bar specimens are prepared and subjected to a three-point bending test in a universal testing machine. A load is applied to the center of the specimen, and the deflection is measured until the specimen fractures or yields.
c) Hardness Testing (ASTM D2240):
-
Objective: To determine the indentation hardness of the cured resin.
-
Methodology: A durometer, an instrument with a calibrated spring-loaded indenter, is pressed against the surface of the cured resin specimen. The depth of indentation is converted to a Shore D hardness value.
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Objective: To determine the glass transition temperature (Tg) of the cured resin.
-
Methodology: A small sample of the cured resin is heated in a DSC instrument at a constant rate. The heat flow to the sample is monitored, and the Tg is identified as a step-like change in the heat flow curve.
b) Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Objective: To evaluate the thermal stability and decomposition temperature of the cured resin.
-
Methodology: A sample of the cured resin is heated in a TGA instrument in a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The weight of the sample is continuously monitored as a function of temperature to determine the onset of decomposition.
Physical Property Testing
a) Water Absorption (ASTM D570):
-
Objective: To determine the amount of water absorbed by the cured resin when immersed in water.
-
Methodology: Pre-weighed, dried specimens are immersed in distilled water for a specified period (e.g., 24 hours). The specimens are then removed, wiped dry, and re-weighed to determine the percentage of water absorption.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the comparative analysis of treated resins.
Caption: Experimental workflow for resin property evaluation.
References
- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. woodresearch.sk [woodresearch.sk]
- 3. drewno-wood.pl [drewno-wood.pl]
- 4. US7528200B2 - Epoxy hardener systems based on aminobis(methylene-ethyleneurea) - Google Patents [patents.google.com]
- 5. US20070179257A1 - Epoxy hardener systems based on aminomethylene-ethyleneureas - Google Patents [patents.google.com]
A Comparative Guide to Intermediates in Ureidopenicillin Synthesis: 2-Imidazolidone Hemihydrate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex antibiotics often relies on specific chemical intermediates that dictate the efficiency, purity, and overall cost-effectiveness of the manufacturing process. In the production of vital ureidopenicillin antibiotics, such as mezlocillin and azlocillin, 2-imidazolidone hemihydrate has traditionally played a central role as a precursor to key reactants. This guide provides a detailed comparison of the conventional synthetic routes utilizing 2-imidazolidone derivatives with potential alternatives, supported by experimental data and protocols to inform research and development in antibiotic manufacturing.
The Role of 2-Imidazolidone in Ureidopenicillin Synthesis
2-Imidazolidone, also known as ethyleneurea, is a critical building block for the synthesis of the acylating agents used to modify the 6-aminopenicillanic acid (6-APA) or ampicillin core, thereby creating the final ureidopenicillin drug substance. Specifically, it is the precursor for:
-
N-chlorocarbonyl-2-oxoimidazolidine , the reactive intermediate for the synthesis of Azlocillin .
-
1-chloroformyl-3-methylsulfonyl-2-imidazolidinone , the reactive intermediate for the synthesis of Mezlocillin .
The general synthetic strategy involves the acylation of the primary amino group of ampicillin with these 2-imidazolidone derivatives.
Comparative Analysis of Synthetic Pathways
This section details the established synthetic routes using 2-imidazolidone derivatives and explores a potential alternative for the synthesis of azlocillin.
Conventional Synthesis of Azlocillin and Mezlocillin
The synthesis of these antibiotics typically starts from ampicillin trihydrate, which is reacted with the respective 2-imidazolidone-derived intermediate under alkaline conditions.
Table 1: Comparison of Conventional Synthesis Parameters for Azlocillin and Mezlocillin
| Parameter | Azlocillin Synthesis | Mezlocillin Synthesis |
| Starting Material | Ampicillin Trihydrate | Ampicillin Trihydrate |
| Key Reactant | N-chlorocarbonyl-2-oxoimidazolidine | 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone |
| Reaction Conditions | Aqueous medium, pH 7.8, room temperature | Aqueous medium with acetone, 0-5 °C, pH 7.0-7.5 |
| Reported Molar Yield | ~92%[1] | 95-97%[2] |
| Key Advantages | High yield, simplified workup by avoiding organic solvents[1] | Very high yield, established industrial process[2][3] |
| Key Disadvantages | Use of a reactive chlorocarbonyl intermediate | Requires low temperatures and precise pH control[2][4] |
Alternative Synthetic Route for Azlocillin
An alternative pathway for the synthesis of azlocillin has been proposed that avoids the direct use of a 2-imidazolidone derivative as the acylating agent. This method involves the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-APA.[5]
Table 2: Comparison of Conventional vs. Alternative Synthesis of Azlocillin
| Parameter | Conventional Route (2-Imidazolidone-based) | Alternative Route (Imidazolinium-based) |
| Key Acylating Agent | N-chlorocarbonyl-2-oxoimidazolidine | Activated Phenylglycine Analogue |
| Activating Agent | - | 1,3-dimethyl-2-chloro-1-imidazolinium chloride |
| Penicillin Core | Ampicillin or 6-APA | 6-APA[5] |
| Reported Yield | ~92%[1] | Data not readily available in comparative studies |
| Potential Advantages | Well-established, high yield | May offer a different impurity profile and avoid handling N-chlorocarbonyl-2-oxoimidazolidine |
| Potential Disadvantages | Relies on 2-imidazolidone precursor | Less established process, potential for different side reactions, comparative yield and cost-effectiveness not well-documented |
Further research is required to provide a comprehensive quantitative comparison of this alternative route with the conventional method.
Experimental Protocols
Synthesis of N-chlorocarbonyl-2-oxoimidazolidine
Synthesis of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone
This intermediate is prepared in a two-step process from 2-imidazolidinone:
-
Sulfonylation: 2-imidazolidinone is reacted with methanesulfonyl chloride in the presence of an organic base (e.g., triethylamine) in an anhydrous organic solvent to yield 1-(methylsulfonyl)imidazolidin-2-one.[6]
-
Phosgenation: The resulting 1-(methylsulfonyl)imidazolidin-2-one is then reacted with a phosgene equivalent (e.g., bis(trichloromethyl) carbonate) to produce 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone.[7]
Conventional Synthesis of Azlocillin
-
Materials: Ampicillin trihydrate, N-chlorocarbonyl-2-oxoimidazolidine, water, 2N NaOH solution, 2N HCl solution.
-
Procedure:
-
Suspend ampicillin trihydrate (1 equivalent) in water.
-
Add 2N NaOH solution until the ampicillin is fully dissolved.
-
Neutralize to pH 7.8 with 2N HCl solution to precipitate finely divided ampicillin.
-
To this suspension, add N-chlorocarbonyl-2-oxoimidazolidine (approximately 1.05 equivalents) in portions, maintaining the pH at 7.8 with the addition of 2N NaOH.
-
After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.
-
Filter the solution.
-
Acidify the filtrate to pH 1.5-2 with 2N HCl to precipitate azlocillin.
-
Filter the product, wash with cold water, and dry.[1]
-
Conventional Synthesis of Mezlocillin
-
Materials: Ampicillin trihydrate, 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, purified water, 4% w/v sodium hydroxide solution, dilute hydrochloric acid, acetone.
-
Procedure:
-
Suspend ampicillin trihydrate (1 part by weight) in purified water (15 parts by volume).
-
Cool the suspension to 0-5 °C and add 4% NaOH solution until the ampicillin dissolves.
-
Slowly add 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone (0.59 parts by weight) while maintaining the temperature at 0-5 °C and the pH between 7.0 and 7.5 with the concurrent addition of 4% NaOH solution.
-
Upon reaction completion, filter the solution.
-
To the filtrate, add 4-6 volumes of acetone and adjust the temperature to 20-25 °C.
-
Acidify the solution with dilute HCl to a pH of 2.0 to crystallize mezlocillin.
-
Stir for 30 minutes to ensure complete crystallization.
-
Filter the product, wash with 20% aqueous acetone, and dry.[2][4]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
References
- 1. RO109079B1 - Azlociline-acid preparation process - Google Patents [patents.google.com]
- 2. CN101585845B - Preparation process of Mezlocillin - Google Patents [patents.google.com]
- 3. CN101550144B - Preparation technique for mezlocillin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Azlocillin - Wikipedia [en.wikipedia.org]
- 6. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability and Performance of 2-Imidazolidone Hemihydrate in Finished Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-Imidazolidone hemihydrate, a compound with existing applications as a pharmaceutical intermediate and industrial agent, for its potential use as an excipient in finished drug products.[1][2] Due to the limited availability of direct long-term stability and performance data for this compound as a formal pharmaceutical excipient, this comparison is based on its known chemical and physical properties, contrasted with well-established excipients. This guide aims to provide a foundational understanding for researchers and drug development professionals interested in exploring its utility in pharmaceutical formulations.
Physicochemical Properties and Stability Profile
This compound is the hydrated form of 2-Imidazolidone, also known as ethyleneurea. It is a white to pale yellow crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property is a critical consideration for the stability of any finished drug product, as moisture can impact chemical degradation, physical form, and microbiological growth.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Microcrystalline Cellulose (MCC) | Lactose Monohydrate |
| Appearance | White to pale yellow adhering crystals | White, crystalline powder | White, crystalline powder |
| Hygroscopicity | Hygroscopic | Moderately hygroscopic | Slightly hygroscopic at high humidity |
| Solubility | Soluble in water | Insoluble in water | Soluble in water |
| Chemical Stability | Generally stable under standard conditions | Stable | Can undergo Maillard reaction with amine-containing drugs |
| Primary Function | Potential as a binder, filler, or stabilizer | Binder, filler, disintegrant | Filler, binder |
Long-Term Stability Considerations
The long-term stability of an excipient is paramount to ensure the safety, efficacy, and shelf-life of a finished pharmaceutical product. For this compound, its hygroscopic nature is a primary concern.
Table 2: Comparative Long-Term Stability Aspects
| Stability Parameter | This compound (Anticipated) | Microcrystalline Cellulose (MCC) | Lactose Monohydrate |
| Moisture Effects | Potential for physical changes (e.g., deliquescence, caking) and chemical degradation due to water uptake. | Can absorb moisture, potentially affecting tablet hardness and dissolution. | Can lead to Maillard reaction and browning of the dosage form. |
| Solid-State Stability | The hemihydrate form may be susceptible to dehydration or further hydration depending on ambient humidity, potentially leading to changes in crystal structure. | Physically and chemically stable. | Stable, but can exist in different polymorphic forms. |
| Compatibility | Potential for interaction with moisture-sensitive active pharmaceutical ingredients (APIs). | Generally compatible with a wide range of APIs. | Incompatible with primary and secondary amine drugs. |
Performance in Finished Products (Theoretical Comparison)
Table 3: Comparative Performance in Solid Dosage Forms
| Performance Attribute | This compound (Potential) | Microcrystalline Cellulose (MCC) | Lactose Monohydrate |
| Tablet Hardness | Its crystalline nature may contribute to good tablet hardness, but this could be compromised by moisture uptake. | Provides excellent tablet hardness and low friability. | Contributes to good tablet hardness. |
| Disintegration | High water solubility may promote rapid disintegration. | Acts as a disintegrant by wicking water into the tablet matrix. | Its solubility aids in disintegration. |
| Dissolution | Its solubility is likely to have a positive impact on the dissolution of poorly soluble drugs. | Generally does not impede drug dissolution. | Typically does not hinder dissolution. |
| Manufacturability | Hygroscopicity may pose challenges during manufacturing, such as powder flow issues and tablet sticking. | Excellent flow properties and compressibility. | Good flow and compaction properties. |
Experimental Protocols for Stability and Performance Assessment
To rigorously assess the suitability of this compound as a pharmaceutical excipient, a comprehensive set of experiments is required. The following protocols outline the key studies that should be conducted.
Experimental Workflow for Excipient Stability Assessment
Caption: Workflow for assessing the stability and performance of a novel excipient.
A. Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline structure of this compound and monitor for any changes in polymorphic form or hydration state during stability studies.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any interactions with the active pharmaceutical ingredient (API).
-
Thermogravimetric Analysis (TGA): To quantify the water content and assess thermal stability.
B. Hygroscopicity Assessment
-
Dynamic Vapor Sorption (DVS): To generate a moisture sorption-desorption isotherm, which quantifies the extent and rate of water uptake at various relative humidity (RH) levels. This is crucial for understanding the handling and storage requirements.
C. API-Excipient Compatibility Studies
-
Methodology: Prepare binary mixtures of this compound and the target API (typically in a 1:1 ratio). Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analysis: Analyze the samples at specified time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to detect and quantify any degradation products. Visual observation for color changes is also important.
D. Performance in a Model Formulation
-
Formulation: Prepare tablets using a model formulation containing this compound as a primary excipient, along with a model API and other standard excipients.
-
Tablet Properties: Evaluate the tablets for hardness, friability, and disintegration time according to standard pharmacopeial methods.
-
Dissolution Testing: Perform dissolution studies using a suitable dissolution medium and apparatus (e.g., USP Apparatus 2, paddle). Analyze the dissolution profile to understand the impact of the excipient on drug release.
Logical Relationship for Stability Assessment
Caption: Factors influencing the long-term stability and performance of a finished product.
Conclusion
While this compound shows potential as a pharmaceutical excipient due to its high water solubility, its inherent hygroscopicity presents a significant challenge that must be thoroughly investigated. The lack of comprehensive public data on its long-term stability and performance in finished products necessitates a cautious and data-driven approach for any formulation scientist considering its use. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to fully characterize its properties and determine its suitability as a safe and effective pharmaceutical excipient. Further research is warranted to explore its potential benefits and to mitigate the risks associated with its moisture sensitivity.
References
The Enduring Press: A Comparative Analysis of 2-Imidazolidone Hemihydrate-Based Finishes and Their Alternatives in Textile Durability
In the pursuit of wrinkle-free and easy-care textiles, permanent press finishes are a cornerstone of the industry. Central to these finishes are crosslinking agents that impart dimensional stability to cellulosic fibers like cotton. For decades, the workhorse of this technology has been dimethylol dihydroxy ethylene urea (DMDHEU), a resin based on 2-imidazolidone. However, concerns over formaldehyde release have spurred the development of alternative, non-formaldehyde crosslinking agents. This guide provides a quantitative comparison of the durability of permanent press finishes based on DMDHEU and its primary alternatives, polycarboxylic acids such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid.
The efficacy of a permanent press finish is not only in its ability to resist wrinkles but also in its impact on the overall durability of the fabric. Key performance indicators include the crease recovery angle (CRA), a measure of wrinkle resistance, and the retention of mechanical strength, such as tensile and tearing strength, after treatment. While DMDHEU is known for its excellent crease recovery, it can lead to a significant loss in fabric strength.[1][2] Conversely, alternatives like BTCA may offer better strength retention but at a potential compromise in wrinkle recovery and at a higher cost.[1][2][3]
Performance Comparison of Crosslinking Agents
The following table summarizes the quantitative performance of various crosslinking agents on cotton fabric, providing a comparative view of their impact on durability.
| Crosslinking Agent | Crease Recovery Angle (Warp + Weft, degrees) | Tensile Strength Retention (%) | Tearing Strength Retention (%) | Key Characteristics |
| Untreated Cotton | ~150-160 | 100 | 100 | Baseline for comparison. |
| DMDHEU | ~250-280+ | ~50-70 | ~60-80 | Excellent wrinkle recovery, significant strength loss, potential for formaldehyde release.[1][2][4][5] |
| BTCA | ~230-260 | ~75-90 | ~80-95 | Good strength retention, lower wrinkle recovery than DMDHEU, higher cost.[1][2][3] |
| Citric Acid | ~220-250 | ~60-80 | ~70-90 | Moderate performance in both wrinkle recovery and strength retention, potential for fabric yellowing.[1][3][4][6] |
| Maleic Acid | ~230-260 | ~65-85 | ~75-90 | Performance comparable to citric acid, with slightly better strength retention in some cases.[2][3] |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies designed to ensure reproducibility and comparability. The key experimental protocols are detailed below.
Application of Permanent Press Finish (Pad-Dry-Cure Method)
-
Padding: A pre-weighed and conditioned cotton fabric sample is immersed in an aqueous solution of the crosslinking agent, a catalyst (e.g., magnesium chloride for DMDHEU, sodium hypophosphite for polycarboxylic acids), and a softening agent.[2][4] The fabric is then passed through a padding mangle at a specific pressure to ensure a consistent wet pickup (typically 70-80%).[2]
-
Drying: The padded fabric is dried in a pre-heated oven at a temperature of 80-100°C for a short duration (e.g., 2-5 minutes) to remove excess moisture.[2][3]
-
Curing: The dried fabric is then cured at a higher temperature (e.g., 150-180°C) for a specified time (e.g., 2-4 minutes).[1][2][4] This step facilitates the crosslinking reaction between the agent and the cellulose fibers of the cotton.
-
Post-Washing: After curing, the fabric is rinsed thoroughly to remove any unreacted chemicals and then dried.[3]
Evaluation of Durable Press Properties
-
Crease Recovery Angle (CRA): This is determined using a crease recovery tester following a standard method like AATCC Test Method 88B. A fabric specimen is folded and pressed under a specified load for a set time. After the load is removed, the angle of recovery is measured. A higher angle indicates better wrinkle resistance.[7][8][9][10][11]
-
Tensile Strength: The breaking strength of the fabric is measured in both the warp and weft directions using a tensile testing machine, in accordance with methods such as ASTM D5034. The percentage of strength retained after the finishing treatment is then calculated relative to the untreated fabric.
-
Tearing Strength: The force required to propagate a tear in the fabric is measured, often using the Elmendorf tearing tester, following a standard like ASTM D1424. The retention of tearing strength is calculated similarly to tensile strength.
-
Smoothness Appearance after Laundering: The wrinkle resistance after repeated washing and drying is evaluated according to AATCC Test Method 124.[12][13][14][15][16] Fabric samples are laundered multiple times and then visually compared to standard replicas to assign a durable press (DP) rating.[12]
-
Pilling Resistance: The tendency of a fabric to form small balls of entangled fibers (pills) on its surface is assessed using a random tumble pilling tester as per ASTM D3512.[17][18][19][20][21] The tested specimens are compared against visual standards and rated on a scale of 1 (very severe pilling) to 5 (no pilling).[17][19]
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of permanent press finishes.
Caption: Experimental workflow for applying and evaluating permanent press finishes.
References
- 1. researchgate.net [researchgate.net]
- 2. tekstilec.si [tekstilec.si]
- 3. ijret.org [ijret.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde free crease resistant finishing of cotton fabric using citric acid [textiletoday.com.bd]
- 7. AATCC - AATCC [members.aatcc.org]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. intertekinform.com [intertekinform.com]
- 10. AATCC - AATCC [members.aatcc.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. AATCC - AATCC [members.aatcc.org]
- 15. aatcc.org [aatcc.org]
- 16. laboratuar.com [laboratuar.com]
- 17. store.astm.org [store.astm.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. store.astm.org [store.astm.org]
- 20. testextextile.com [testextextile.com]
- 21. ASTM D3512 Random Tumble Pilling Test: Experience and Insights - Textile Tester [darongtester.com]
Safety Operating Guide
Personal protective equipment for handling 2-Imidazolidone hemihydrate
Essential Safety and Handling Guide for 2-Imidazolidone Hemihydrate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards include serious eye irritation, skin irritation, and potential respiratory irritation.[1]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | To protect against dust particles and splashes which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant, impervious clothing. Handle with gloves that have been inspected prior to use. | To prevent skin contact which can cause irritation.[1][3] |
| Hand Protection | The selection of suitable gloves does not only depend on the material, but also on further marks of quality which vary from manufacturer to manufacturer. As the product is a preparation of several substances, the resistance of the glove material cannot be calculated in advance and has therefore to be checked prior to the application. It is recommended to use proper glove removal technique to avoid skin contact with the product. | Since specific chemical resistance data for this compound is not available, glove selection should be based on the general handling of solid chemicals. Nitrile gloves are often a good starting point for incidental contact. However, for prolonged or direct contact, it is essential to consult the glove manufacturer's resistance data or perform on-site testing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter type P95 (US) or type P1 (EU EN 143).[3] | To protect against inhalation of dust, which may cause respiratory irritation.[1][3] |
Quantitative Exposure and Material Resistance Data
Occupational Exposure Limits:
| Substance | Agency | Exposure Limit |
| This compound | OSHA | Not established |
| This compound | ACGIH | Not established |
| This compound | NIOSH | Not established |
Chemical Resistance of Gloves (Qualitative Assessment):
| Glove Material | Expected Resistance (for incidental contact with solids) | Recommendation |
| Nitrile | Good | Recommended for general handling and protection against splashes. |
| Latex | Fair to Good | May be suitable, but nitrile is often preferred due to potential latex allergies. |
| Neoprene | Good | A suitable alternative to nitrile. |
| PVC (Vinyl) | Fair | Generally offers less chemical resistance than nitrile or neoprene. |
Note: The information in the chemical resistance table is a general guideline. It is critical to consult the glove manufacturer's specific chemical resistance data and to conduct on-site evaluations to ensure the chosen gloves provide adequate protection for the intended application.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Step-by-Step Handling and Experimental Workflow
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on a lab coat or chemical-resistant suit.
-
Don safety goggles with side shields.
-
Wear appropriate chemical-resistant gloves.
-
If there is a risk of dust inhalation, use a NIOSH-approved respirator.
-
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
-
-
Accidental Release:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled, and sealed hazardous waste container.
-
Collect any solutions in a separate, labeled, and sealed hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the waste through a licensed professional waste disposal service.[4]
-
Do not dispose of the material down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
